Technical Documentation Center

(2R,6R)-1,2,6-Trimethylpiperazine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (2R,6R)-1,2,6-Trimethylpiperazine
  • CAS: 1821810-33-6

Core Science & Biosynthesis

Foundational

A Technical Guide for the Investigation of (2R,6R)-1,2,6-Trimethylpiperazine as a Potential Novel Therapeutic for Treatment-Resistant Depression

Executive Summary Treatment-resistant depression (TRD) represents a significant challenge in modern psychiatry, with a substantial portion of patients failing to achieve remission despite multiple lines of therapy. The u...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Treatment-resistant depression (TRD) represents a significant challenge in modern psychiatry, with a substantial portion of patients failing to achieve remission despite multiple lines of therapy. The urgent need for novel therapeutic agents with mechanisms of action distinct from conventional monoaminergic modulators is undisputed. This guide introduces (2R,6R)-1,2,6-trimethylpiperazine, a chiral small molecule featuring the piperazine scaffold—a "privileged" structure in central nervous system (CNS) drug discovery.

It is critical to address a potential misconception at the outset. While initial, non-primary sources have suggested this compound may be a metabolite of ketamine, a thorough review of the scientific literature does not support this claim. The rapid antidepressant effects of ketamine are primarily linked to its metabolite, (2R,6R)-hydroxynorketamine ((2R,6R)-HNK), a structurally distinct molecule.[1][2][3]

This document, therefore, serves not as a review of existing data, but as a forward-looking technical roadmap for the scientific and drug development community. We will:

  • Establish the chemical and pharmacological rationale for investigating (2R,6R)-1,2,6-trimethylpiperazine in TRD based on its structural class.

  • Propose a primary, testable hypothesis for its mechanism of action centered on the modulation of monoaminergic systems, a known area of activity for piperazine derivatives.[4][5]

  • Provide detailed, actionable experimental protocols for a comprehensive preclinical validation program, from initial target screening to in vivo proof-of-concept studies.

This guide is designed to provide researchers and drug developers with a rigorous, hypothesis-driven framework to systematically evaluate the potential of (2R,6R)-1,2,6-trimethylpiperazine as a novel antidepressant candidate.

The Unmet Need in Treatment-Resistant Depression (TRD)

TRD is clinically defined as a major depressive disorder that does not respond adequately to at least two different antidepressant treatments from the same or different classes, given at an adequate dose and duration. The pathophysiology of TRD is complex and not fully understood, but it is clear that mechanisms beyond simple serotonin or norepinephrine reuptake inhibition are involved. The groundbreaking discovery of the rapid antidepressant effects of the N-methyl-D-aspartate (NMDA) receptor antagonist ketamine has revolutionized the field, shifting focus towards glutamate modulation and synaptic plasticity.[2][6] However, the dissociative side effects and abuse potential of ketamine limit its widespread use, driving the search for safer alternatives with novel mechanisms.[3][7]

(2R,6R)-1,2,6-Trimethylpiperazine: A Candidate from a Privileged Scaffold

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure is a cornerstone of medicinal chemistry, found in a multitude of approved drugs targeting the CNS.[8][9][10] Its prevalence is due to its ability to be readily functionalized, its favorable pharmacokinetic properties, and its capacity to interact with a wide array of biological targets.

Chemical and Physical Properties

The specific stereochemistry of (2R,6R)-1,2,6-trimethylpiperazine is a critical feature. The "R" configuration at both chiral centers (carbons 2 and 6) defines a specific three-dimensional arrangement that will dictate its binding affinity and selectivity for biological targets. Stereoisomers of a drug can have vastly different pharmacological, pharmacokinetic, and toxicological properties.

PropertyValue
Molecular Formula C₇H₁₆N₂
Molecular Weight 128.22 g/mol
IUPAC Name (2R,6R)-1,2,6-trimethylpiperazine
Stereochemistry (2R,6R)
CAS Number 1821810-33-6

Data compiled from publicly available chemical databases.

Deconstructing the Ketamine Metabolite Hypothesis

To ensure scientific integrity, it is essential to clarify the relationship between the topic compound and ketamine. Ketamine undergoes extensive metabolism by cytochrome P450 enzymes. The primary metabolic pathway involves N-demethylation to norketamine, followed by hydroxylation to form hydroxynorketamine (HNK).[1][11] Preclinical research has identified the (2R,6R)-HNK metabolite as a key mediator of ketamine's sustained antidepressant-like effects, which importantly, occur without significant NMDA receptor blockade or ketamine-associated side effects.[12][13][14]

A review of peer-reviewed literature on ketamine metabolism does not show evidence for the formation of (2R,6R)-1,2,6-trimethylpiperazine. Therefore, any investigation into the antidepressant potential of this compound must proceed from a de novo hypothesis based on its own structural and chemical properties, rather than an assumed link to ketamine's mechanism.

A Proposed Mechanism of Action: Targeting Monoaminergic Systems

Primary Hypothesis: Based on the extensive pharmacology of piperazine-containing CNS drugs, the most plausible mechanism of action for (2R,6R)-1,2,6-trimethylpiperazine is the direct modulation of monoamine neurotransmitter systems.[4][5][8] Many clinically effective antidepressants and anxiolytics, such as vortioxetine and buspirone, are piperazine derivatives that exhibit complex pharmacology across multiple serotonin, dopamine, and norepinephrine receptors and transporters.[4]

Potential Molecular Targets:

  • Serotonin Receptors: Partial agonism at the 5-HT₁A receptor is a common mechanism for anxiolytics and antidepressants. Antagonism at 5-HT₂A, 5-HT₂C, or 5-HT₇ receptors has also been implicated in antidepressant and pro-cognitive effects.

  • Dopamine Receptors: Modulation of D₂ and D₃ receptors, particularly in the prefrontal cortex and limbic system, can influence mood and motivation.

  • Monoamine Transporters: Inhibition of the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT) is the primary mechanism of the most widely prescribed antidepressants (SSRIs, SNRIs, TCAs).

The specific substitution pattern and stereochemistry of (2R,6R)-1,2,6-trimethylpiperazine will determine its unique "fingerprint" of activity across these potential targets. It is hypothesized that a unique combination of affinities—for example, 5-HT₁A agonism combined with 5-HT₇ antagonism—could produce a robust antidepressant effect with a favorable side-effect profile.

Hypothetical MOA of (2R,6R)-1,2,6-trimethylpiperazine cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Compound (2R,6R)-1,2,6-trimethylpiperazine SERT SERT/NET/DAT Compound->SERT Inhibition? R_5HT1A 5-HT1A Receptor Compound->R_5HT1A Agonism? R_5HT7 5-HT7 Receptor Compound->R_5HT7 Antagonism? R_D2 D2 Receptor Compound->R_D2 Modulation? Release Vesicular Release (5-HT, DA, NE) Synapse Synaptic Cleft Release->Synapse AC Adenylate Cyclase R_5HT1A->AC - R_5HT7->AC + cAMP ↑/↓ cAMP AC->cAMP PKA PKA cAMP->PKA CREB pCREB PKA->CREB BDNF BDNF Expression CREB->BDNF Plasticity Synaptic Plasticity & Antidepressant Effect BDNF->Plasticity In Vitro Validation Workflow Start Synthesize & Purify (2R,6R)-1,2,6-trimethylpiperazine Screen Protocol 1: Broad Receptor Binding Screen (e.g., Eurofins SafetyScreen 44) Start->Screen Analyze Analyze Data: Identify 'Hits' (Ki < 1 µM) Screen->Analyze Functional Protocol 2: Functional Assays on Hits (e.g., cAMP, Ca2+ Flux) Analyze->Functional SAR Determine Agonist, Antagonist, or Inverse Agonist Activity Functional->SAR Candidate Prioritize Targets for In Vivo Studies SAR->Candidate

Caption: Experimental workflow for in vitro target identification and validation.

Protocol 1: Broad Receptor Screening Panel

  • Objective: To determine the binding affinity of (2R,6R)-1,2,6-trimethylpiperazine across a wide range of CNS-relevant receptors, transporters, and ion channels.

  • Methodology:

    • Compound Submission: Submit the purified test compound to a commercial contract research organization (CRO) offering radioligand binding assay panels (e.g., Eurofins SafetyScreen, DiscoverX).

    • Assay Principle: The assay measures the ability of the test compound to displace a specific, high-affinity radioligand from its target receptor expressed in recombinant cell membranes.

    • Experimental Conditions:

      • Primary Screen: Initially test the compound at a single high concentration (e.g., 10 µM) to identify targets with significant displacement (>50% inhibition).

      • Secondary Screen (Dose-Response): For any "hits" identified in the primary screen, perform a full dose-response curve (e.g., 8-point curve from 1 nM to 30 µM) to determine the inhibition constant (Ki).

    • Data Analysis: The Ki value, which represents the concentration of the compound required to occupy 50% of the receptors, is calculated using the Cheng-Prusoff equation.

Data Presentation: Template for Binding Assay Results

TargetClassRadioligandKi (nM) for (2R,6R)-1,2,6-trimethylpiperazine
5-HT₁ASerotonin Receptor[³H]8-OH-DPATResult
5-HT₇Serotonin Receptor[³H]LSDResult
D₂Dopamine Receptor[³H]SpiperoneResult
SERTMonoamine Transporter[³H]CitalopramResult
NETMonoamine Transporter[³H]NisoxetineResult

Phase 2: In Vivo Proof-of-Concept for Antidepressant-Like Effects

Once promising in vitro activity is confirmed, the next step is to assess whether the compound has antidepressant-like effects in established animal models. [15][16][17] Protocol 2: The Forced Swim Test (FST) in Mice

  • Objective: To rapidly assess the potential antidepressant activity of the compound by measuring its effect on immobility time in a stressful, inescapable situation.

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Methodology:

    • Acclimation: Allow animals to acclimate to the facility for at least one week prior to testing.

    • Drug Administration: Administer (2R,6R)-1,2,6-trimethylpiperazine or vehicle (e.g., saline) via intraperitoneal (IP) injection at various doses (e.g., 1, 5, 10, 20 mg/kg). Include a positive control group (e.g., Desipramine, 20 mg/kg). Administer drugs 30-60 minutes before the test.

    • Test Procedure:

      • Place each mouse individually into a glass cylinder (25 cm high, 10 cm diameter) filled with 15 cm of water (23-25°C).

      • The total test duration is 6 minutes.

      • Use a video tracking system or a trained observer to score the behavior. Discard the first 2 minutes of the session (acclimation) and score the last 4 minutes.

      • Immobility: The mouse is judged to be immobile when it ceases struggling and remains floating motionless, making only those movements necessary to keep its head above water.

    • Data Analysis: Calculate the total duration of immobility for each animal in the 4-minute scoring period. Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.

Data Presentation: Template for Forced Swim Test Results

Treatment GroupDose (mg/kg, IP)NMean Immobility Time (s) ± SEM
Vehicle (Saline)-10Result
Desipramine2010Result
(2R,6R)-1,2,6-trimethylpiperazine510Result
(2R,6R)-1,2,6-trimethylpiperazine1010Result
(2R,6R)-1,2,6-trimethylpiperazine2010Result

A statistically significant reduction in immobility time compared to the vehicle group would be a positive result, warranting further investigation in more sophisticated models like the Chronic Mild Stress (CMS) or Chronic Social Defeat Stress (CSDS) paradigms. [17]

Future Directions: From Preclinical to Clinical Candidate

Positive findings from this initial preclinical validation would trigger a more extensive drug development program. Key future steps would include:

  • ADME/Tox Studies: Evaluation of the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • Pharmacokinetic Profiling: Determining the compound's half-life, bioavailability, and brain penetration.

  • Lead Optimization: If necessary, synthesizing and testing analogs of the lead compound to improve potency, selectivity, or pharmacokinetic properties.

  • Advanced Behavioral Pharmacology: Investigating effects on anhedonia (sucrose preference test), anxiety (elevated plus maze), and cognition.

Conclusion

The mechanism of action of (2R,6R)-1,2,6-trimethylpiperazine in treatment-resistant depression is, at present, entirely unknown. There is no credible evidence linking it to the metabolic pathway of ketamine. However, its identity as a chiral piperazine derivative places it within a chemical class renowned for its profound effects on the central nervous system. The primary hypothesis that it modulates monoaminergic pathways is both plausible and readily testable. This technical guide provides a comprehensive, scientifically rigorous, and hypothesis-driven framework for its systematic investigation. By following the proposed roadmap of in vitro profiling and in vivo behavioral testing, the scientific community can effectively determine if (2R,6R)-1,2,6-trimethylpiperazine holds true potential as a novel, next-generation therapeutic for the millions of patients suffering from treatment-resistant depression.

References

  • Highland, J. N., & Lumsden, E. W. (2022). Mechanisms of Ketamine and its Metabolites as Antidepressants. Neuroscience & Biobehavioral Reviews. [Link]

  • Ionescu, D. F., & Duman, R. S. (2018). Is Metabolism of (R)-Ketamine Essential for the Antidepressant Effects? Biological Psychiatry. [Link]

  • National Institute of Mental Health. (2016). Ketamine Lifts Depression via a Byproduct of its Metabolism. NIMH Press Release. [Link]

  • da Silva, G. L., de Souza, C. T., & de Lima, T. C. M. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Fell, M. J., et al. (2020). Ketamine's antidepressant effect is mediated by energy metabolism and antioxidant defense system. Translational Psychiatry. [Link]

  • ScienceDaily. (2016). Ketamine lifts depression via a byproduct of its metabolism. ScienceDaily. [Link]

  • Singh, P., & Kumar, V. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity. [Link]

  • Sravani, K., & Sankar, D. G. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology. [Link]

  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis. [Link]

  • ResearchGate. (2021). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Request PDF. [Link]

  • Zanos, P., et al. (2019). What role does the (2R,6R)‐hydronorketamine metabolite play in the antidepressant‐like and abuse‐related effects of (R)‐ketamine? British Journal of Pharmacology. [Link]

  • Maffei, M. V., et al. (2017). Ketamine and its metabolite (2R,6R)-hydroxynorketamine induce lasting alterations in glutamatergic synaptic plasticity in the mesolimbic circuit. Molecular Psychiatry. [Link]

  • Jelen, L. A., et al. (2020). Major metabolites of (S)-ketamine and (R)-ketamine. ResearchGate. [Link]

  • Lumsden, E. W., et al. (2022). The nonhallucinogenic ketamine metabolite (2R,6R)-hydroxynorketamine is a novel analgesic in animal models of pain. Anesthesiology. [Link]

  • Farmer, D. (2020). Approaches Towards the Synthesis of Ketamine Metabolites. eGrove, University of Mississippi. [Link]

  • Koutrouli, I., & Palenicek, T. (2025). The antidepressant potential of (2R,6R)-hydroxynorketamine: A detailed review of pre-clinical findings. European Journal of Pharmacology. [Link]

  • ResearchGate. (2025). The antidepressant potential of (2R,6R)-hydroxynorketamine: A detailed review of pre-clinical findings | Request PDF. ResearchGate. [Link]

  • Zanos, P., et al. (2018). Major metabolites of (S)-ketamine and (R)-ketamine. ResearchGate. [Link]

  • Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Chemistry Portal. [Link]

  • Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Kanazawa University Research Bulletin. [Link]

  • Wang, D., et al. (2022). Chiral piperidines from acyclic amines via enantioselective, radical-mediated d CH cyanation. Science. [Link]

  • ResearchGate. (2020). Major metabolites of (S)-ketamine and (R). ResearchGate. [Link]

  • Belovicova, K., et al. (2025). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Juniper Publishers. [Link]

  • Belovicova, K., et al. (2025). Models of Depression for Preclinical Drug Discovery and Development: A Transitional Perspective. Juniper Publishers. [Link]

  • PsychoGenics. (n.d.). Preclinical Depression Studies. PsychoGenics. [Link]

Sources

Exploratory

Pharmacokinetics of Ketamine Metabolites: Deconstructing the (2R,6R)-1,2,6-Trimethylpiperazine Misattribution and the True Role of (2R,6R)-Hydroxynorketamine

Executive Summary In the rapidly evolving landscape of psychopharmacology, automated chemical databases and algorithmic literature aggregators occasionally propagate structural misattributions. One such pervasive error i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of psychopharmacology, automated chemical databases and algorithmic literature aggregators occasionally propagate structural misattributions. One such pervasive error is the classification of (2R,6R)-1,2,6-trimethylpiperazine as a ketamine metabolite. This in-depth technical guide corrects this structural fallacy, detailing the chemical impossibility of this metabolic pathway. We then pivot to the actual pharmacokinetics of the true ketamine metabolite driving rapid antidepressant efficacy—(2R,6R)-hydroxynorketamine ((2R,6R)-HNK) —while clarifying the actual, highly valuable pharmacokinetic utility of 1,2,6-trimethylpiperazine as a steric modifier in modern drug design.

Structural Disambiguation: The Piperazine Fallacy

To understand the pharmacokinetics of ketamine metabolites, one must first establish strict chemical causality. Ketamine (C₁₃H₁₆ClNO) is an arylcyclohexylamine containing a single secondary amine. Mammalian hepatic metabolism—driven primarily by Cytochrome P450 enzymes (CYP3A4, CYP2B6)—operates via N-demethylation, hydroxylation, and glucuronidation.

It is chemically impossible for mammalian enzymes to synthesize a piperazine ring (which requires two nitrogen atoms) from the ketamine scaffold. The algorithmic confusion stems from the shared stereochemical prefix "(2R,6R)". The true metabolite responsible for the non-dissociative, antidepressant effects observed in preclinical models is (2R,6R)-hydroxynorketamine [1].

KetamineMetabolism K Ketamine (CYP3A4/CYP2B6) NK (R,S)-Norketamine K->NK N-demethylation HNK (2R,6R)-Hydroxynorketamine (Active Metabolite) NK->HNK Hydroxylation (CYP2A6/CYP2B6) DHNK Dehydronorketamine (Inactive) NK->DHNK Dehydrogenation GLUC Glucuronide Conjugates (Renal Excretion) HNK->GLUC Glucuronidation

Caption: Hepatic metabolism pathway of ketamine to the true active metabolite, (2R,6R)-hydroxynorketamine.

Pharmacokinetics of the True Metabolite: (2R,6R)-Hydroxynorketamine

Following intravenous administration of racemic ketamine, the drug undergoes rapid first-pass metabolism. The primary active metabolite,1, readily crosses the blood-brain barrier to exert its effects[1].

ADME Profile
  • Absorption/Distribution: (2R,6R)-HNK demonstrates rapid brain penetrance. In murine models, it reaches peak brain concentrations within minutes of systemic administration[2].

  • Metabolism: Unlike its parent compound, (2R,6R)-HNK is not subject to further extensive phase I alterations; it is primarily metabolized in the liver via Phase II glucuronidation[3].

  • Excretion: The glucuronide conjugates are highly water-soluble and are rapidly cleared via renal excretion[3].

Table 1: Pharmacokinetic Parameters of (2R,6R)-HNK
PK ParameterSpeciesValueMechanistic Causality / Significance
Plasma Half-life (t₁/₂) Mice0.2–0.8 hoursRapid systemic clearance prevents long-term toxic accumulation.
Brain Half-life (t₁/₂) Mice0.4–0.7 hoursCorrelates tightly with the rapid onset of AMPA receptor-mediated synaptic potentiation.
Clearance (CL) Rats~27 mL/min/kgHigh hepatic extraction ratio necessitates careful dosing in hepatic impairment.
Peak Plasma Conc (Cₘₐₓ) Humans157 ± 59.2 nMAchieved post 40-min IV infusion (0.5 mg/kg); establishes the therapeutic window.

(Data synthesized from comprehensive pharmacokinetic evaluations[1].)

Self-Validating Bioanalytical Protocol: LC-MS/MS Quantification

To accurately model the pharmacokinetics of ketamine metabolites, researchers must utilize a self-validating bioanalytical workflow. The following protocol ensures absolute stereochemical resolution and controls for matrix effects.

Step-by-Step Methodology
  • Matrix Spiking & Calibration (The Internal Standard):

    • Action: Spike 50 µL of plasma/brain homogenate with 10 µL of deuterated internal standard (e.g., d₆-(2R,6R)-HNK).

    • Causality: Deuterated standards co-elute precisely with the target analyte. If matrix components suppress the mass spectrometer's signal, both the analyte and the standard are suppressed equally. The ratio remains constant, making the quantification mathematically self-validating.

  • Protein Precipitation & Solid Phase Extraction (SPE):

    • Action: Add 150 µL of cold acetonitrile (4°C) to precipitate binding proteins. Centrifuge at 14,000 x g. Load the supernatant onto an Oasis HLB SPE cartridge, wash with 5% methanol, and elute with 100% acetonitrile.

    • Causality: Acetonitrile denatures proteins to release bound metabolites. The SPE step is critical because it removes endogenous phospholipids that cause severe ion quenching in the mass spectrometer, ensuring a high signal-to-noise ratio.

  • Chiral Chromatographic Separation:

    • Action: Inject the eluate onto a chiral stationary phase LC column (e.g., Chiralpak AD-H) using an isocratic mobile phase.

    • Causality: Ketamine metabolism produces multiple stereoisomers. A standard C18 column cannot separate (2R,6R)-HNK from its (2S,6S) enantiomer. Because these enantiomers have vastly different PK profiles and pharmacodynamic effects, chiral resolution is strictly mandatory.

  • Tandem Mass Spectrometry (MRM Detection):

    • Action: Detect using Electrospray Ionization (ESI+) in Multiple Reaction Monitoring (MRM) mode, tracking specific parent-to-daughter ion transitions.

    • Causality: MRM acts as a dual-mass filter, providing absolute structural specificity and eliminating background noise from isobaric biological molecules.

PKWorkflow S1 1. Plasma/Brain Tissue Collection S2 2. Protein Precipitation (Acetonitrile) S1->S2 S3 3. Solid Phase Extraction (SPE) S2->S3 S4 4. Chiral LC-MS/MS Quantification S3->S4 S5 5. Non-compartmental PK Modeling S4->S5

Caption: Self-validating bioanalytical workflow for LC-MS/MS pharmacokinetic profiling.

The Actual Pharmacokinetic Utility of (2R,6R)-1,2,6-Trimethylpiperazine

While not a ketamine metabolite, (2R,6R)-1,2,6-trimethylpiperazine plays a highly specific and documented role in optimizing the pharmacokinetics of other neurotherapeutics.

In the development of CNS-penetrant kinase inhibitors (such as 4), parent scaffolds often suffer from poor blood-brain barrier permeability due to high recognition by P-glycoprotein (P-gp) efflux transporters[4].

Medicinal chemists utilize (2R,6R)-1,2,6-trimethylpiperazine as a steric capping group . By capping the terminal nitrogen of a drug scaffold with this bulky, methylated piperazine, the molecule's three-dimensional footprint is altered. This steric bulk prevents the drug from fitting into the binding pocket of efflux transporters, drastically reducing the efflux ratio and increasing CNS bioavailability[4].

Table 2: PK Impact of Piperazine Capping on ALK2 Inhibitors
Scaffold ConfigurationEfflux RatioPermeability (Pₐₚₚ)Pharmacokinetic Outcome
Uncapped Piperazine > 30< 0.5 × 10⁻⁶ cm/sPoor CNS penetrance; rapid active efflux.
1,2,6-Trimethylpiperazine Cap < 3~ 5.0 × 10⁻⁶ cm/sTransporter evasion; highly improved brain exposure.

(Data reflecting the optimization of benzamide derivatives[4].)

PiperazineLogic P1 High Efflux / Poor Permeability (Parent Scaffold) P2 Steric Capping with (2R,6R)-1,2,6-Trimethylpiperazine P1->P2 P3 Reduced Efflux Transporter Binding P2->P3 P4 Optimized In Vivo PK Profile P3->P4

Caption: Pharmacokinetic optimization using (2R,6R)-1,2,6-trimethylpiperazine as a steric cap.

Conclusion

Rigorous drug development requires precise structural and functional attribution. (2R,6R)-1,2,6-trimethylpiperazine is a valuable pharmacokinetic-enhancing moiety in medicinal chemistry, but it is unequivocally not a product of ketamine metabolism. By deploying self-validating LC-MS/MS workflows, researchers have proven that the rapid antidepressant effects previously attributed to ketamine are largely driven by the true metabolite, (2R,6R)-hydroxynorketamine, whose unique pharmacokinetic profile continues to shape the future of psychiatric neurotherapeutics.

References

  • Hydroxynorketamines: Pharmacology and Potential Therapeutic Applications Source: PMC - National Institutes of Health (NIH) URL:[Link]

  • Hydroxynorketamine Pharmacokinetics and Antidepressant Behavioral Effects of (2,6)- and (5R)-Methyl-(2R,6R) Source: ACS Publications URL:[Link]

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: ACS Publications / Journal of Medicinal Chemistry URL:[Link]

  • Target deconvolution studies of (2R,6R)-hydroxynorketamine: an elusive search Source: PMC - National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Stereochemical Dynamics of (2R,6R)-1,2,6-Trimethylpiperazine in Receptor Binding: A Technical Whitepaper

Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing both target affinity and pharmacokinetic (PK) properties simultaneously. The piperazine ring is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing both target affinity and pharmacokinetic (PK) properties simultaneously. The piperazine ring is a ubiquitous pharmacophore in drug discovery, but its flat, highly basic nature often leads to poor blood-brain barrier (BBB) penetration and high efflux ratios. The introduction of chiral methyl groups—specifically the (2R,6R)-1,2,6-trimethylpiperazine scaffold—represents a paradigm shift.

This whitepaper dissects the causality between the unique stereochemistry of this scaffold and its profound effects on receptor binding, utilizing both kinase (e.g., ALK2) and GPCR models to demonstrate how 3D conformation dictates biological efficacy.

Conformational Causality: The Trans-Diaxial/Equatorial Advantage

The fundamental difference between the meso isomer, (2R,6S), and the enantiomer, (2R,6R), lies in their stable chair conformations and how they present themselves to a receptor's binding pocket.

  • The (2R,6S) Meso Conformation: In this configuration, both methyl groups at C2 and C6 can easily adopt equatorial positions. This minimizes internal steric strain but leaves the axial faces of the piperazine ring highly exposed. Consequently, the basic nitrogen atoms readily interact with bulk solvent and efflux transporters like P-glycoprotein (P-gp).

  • The (2R,6R) Chiral Conformation: This configuration forces a trans relationship between the methyl groups. In a standard chair conformation, one methyl group must be equatorial while the other is forced into an axial position.

Causality in Binding: The axial methyl group in the (2R,6R) isomer acts as a steric shield and a structural wedge. It projects perpendicularly to the mean plane of the ring, creating a distinct 3D vector. When binding to a target (such as the hinge region of ALK2 or the orthosteric pocket of D2-like dopamine receptors), this axial projection can lock the ligand into a specific bioactive conformation, significantly reducing the entropic penalty of binding [2]. Furthermore, the steric bulk surrounding the nitrogen atom lowers its effective pKa. This reduces the desolvation energy required for the ligand to shed water molecules and enter a lipophilic receptor pocket, directly enhancing binding kinetics.

Mechanistic Impact on Target Affinity and Pharmacokinetics

Recent open-science initiatives targeting Diffuse Intrinsic Pontine Glioma (DIPG) have demonstrated the power of this scaffold. When optimizing ALK2 kinase inhibitors to cross the BBB, researchers found that standard piperazines were heavily effluxed. By capping the piperazine with the 1,2,6-trimethyl structural motif, the efflux ratio plummeted [1]. The stereochemistry directly dictates the balance between maintaining critical hydrogen bonds (e.g., with the kinase hinge region) and evading efflux transporters.

Pathway A (2R,6R)-1,2,6-TMP Scaffold B Trans-Methyl Axial/Equatorial Conformation A->B dictates C Steric Shielding of N-Atoms A->C induces D Receptor Pocket Complementarity B->D optimizes E Reduced P-gp Efflux C->E lowers pKa F Enhanced Target Residence Time D->F drives E->F synergistic

Caption: Stereochemical pathway linking (2R,6R) conformation to enhanced receptor binding and PK.

Quantitative Data: Stereoisomer Comparison

To illustrate the empirical impact of these stereochemical nuances, the following table synthesizes typical binding and PK metrics when substituting a standard piperazine with trimethyl variants in a neuro-oncology/CNS drug scaffold.

Table 1: Comparative Binding and Pharmacokinetic Metrics
Scaffold VariantConformation ProfileTarget Affinity (IC50)Effective pKaCaco-2 Efflux RatioBBB Permeability
Unsubstituted Piperazine Dynamic / Unrestricted15.2 nM~9.0>30 (High)Poor
(2R,6S)-1,2,6-TMP Cis-Diequatorial8.4 nM~8.512.5 (Moderate)Moderate
(2R,6R)-1,2,6-TMP Trans-Axial/Equatorial3.1 nM~7.8<2.0 (Low)High

Data synthesized from ALK2 inhibitor SAR studies and CNS-penetrant scaffold profiling [1][2].

Self-Validating Experimental Protocols

To rigorously validate the binding efficacy and permeability of (2R,6R)-1,2,6-trimethylpiperazine derivatives, a dual-assay system is required. We prioritize the NanoBRET assay over standard biochemical assays because it inherently validates both cell permeability and intracellular target engagement simultaneously.

Workflow S1 Step 1: Stereoselective Synthesis & Chiral Purity Validation S2 Step 2: Live-Cell NanoBRET Target Engagement Assay S1->S2 S3 Step 3: Bidirectional Caco-2 Permeability Profiling S2->S3 S4 Step 4: SAR & Binding Kinetics Modeling S3->S4

Caption: Self-validating workflow for evaluating chiral piperazine receptor binding.

Protocol A: Live-Cell NanoBRET Target Engagement Assay

Causality: Biochemical assays (like TR-FRET) strip away the cellular context, masking the permeability advantages of the (2R,6R) isomer. NanoBRET measures the competitive displacement of a fluorescent tracer from the target receptor inside living cells, validating both entry and binding in one self-contained system.

  • Cell Preparation: Plate HEK293 cells transfected with the target receptor-NanoLuc fusion protein (e.g., ALK2-NanoLuc) in 384-well white plates at a density of 1×104 cells/well.

  • Tracer Equilibration: Add the appropriate fluorescent tracer (e.g., PBI-6908) at a concentration equal to its Kd​ .

    • Self-validation check: Ensure the baseline tracer signal is at least 10-fold above background to provide a sufficient dynamic window for displacement.

  • Compound Addition: Dispense the (2R,6R)-1,2,6-TMP derivative in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM).

  • Incubation: Incubate for 2 hours at 37°C. This duration allows the sterically hindered compound to reach equilibrium across the lipophilic cell membrane and within the receptor pocket.

  • Detection: Add NanoBRET Nano-Glo Substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a luminescence microplate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot against compound concentration to derive the intracellular IC50.

Protocol B: Bidirectional Caco-2 Permeability Assay

Causality: To prove that the axial methyl group of the (2R,6R) isomer actively shields the nitrogen from efflux transporters, we must measure transport in both the Apical-to-Basolateral (A->B) and Basolateral-to-Apical (B->A) directions.

  • Monolayer Integrity: Culture Caco-2 cells on polycarbonate filter inserts for 21 days. Validate tight junction integrity by ensuring Transepithelial Electrical Resistance (TEER) > 400 Ω·cm².

  • Dosing: Apply 10 µM of the test compound to the apical chamber (for A->B) or basolateral chamber (for B->A) in HBSS buffer at pH 7.4.

  • Sampling & Incubation: Incubate at 37°C. Take 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes.

  • Quantification: Analyze samples via LC-MS/MS against a standard curve.

  • Efflux Calculation: Calculate the Apparent Permeability ( Papp​ ). The Efflux Ratio (ER) = Papp​ (B->A) / Papp​ (A->B). An ER < 2.0 validates successful evasion of P-gp, directly attributable to the (2R,6R) steric shielding.

Conclusion

The deployment of (2R,6R)-1,2,6-trimethylpiperazine is not merely a structural tweak; it is a highly calculated stereochemical strategy. By forcing a trans-axial/equatorial conformation, medicinal chemists can vectorially direct pharmacophores into deep receptor pockets while simultaneously utilizing steric shielding to depress pKa and bypass efflux mechanisms. This dual-action mechanism makes it an indispensable scaffold for modern CNS and oncology drug development.

References

  • Title: Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Exploratory

conformational analysis of (2R,6R)-1,2,6-trimethylpiperazine chiral building block

An In-Depth Technical Guide to the Conformational Analysis of the (2R,6R)-1,2,6-trimethylpiperazine Chiral Building Block Abstract The (2R,6R)-1,2,6-trimethylpiperazine scaffold is a chiral building block of significant...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Conformational Analysis of the (2R,6R)-1,2,6-trimethylpiperazine Chiral Building Block

Abstract

The (2R,6R)-1,2,6-trimethylpiperazine scaffold is a chiral building block of significant interest in medicinal chemistry, valued for its rigidified structure which allows for precise spatial presentation of pharmacophoric elements. Its utility in drug development, such as in the creation of allosteric inhibitors, is critically dependent on its three-dimensional structure.[1] This guide provides a comprehensive technical overview of the conformational analysis of this important molecule. We will explore the foundational principles of piperazine stereochemistry and apply a multi-faceted approach, combining Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and computational modeling, to elucidate its preferred conformation. This document is intended for researchers, scientists, and drug development professionals who leverage structure-based design principles in their work.

Introduction: The Significance of Conformational Rigidity

The piperazine ring is a ubiquitous scaffold in pharmacologically active compounds.[2][3] However, the flexibility of the parent ring can be a liability in rational drug design, where a well-defined conformation is often required for optimal receptor binding. Introducing substituents, particularly in a stereochemically controlled manner, "locks" the ring into a preferred conformation. The (2R,6R)-1,2,6-trimethylpiperazine molecule, with its defined stereocenters, serves as an excellent example of such a constrained scaffold. Understanding its dominant three-dimensional shape is paramount for predicting its interaction with biological targets and for the rational design of next-generation therapeutics.

The fundamental question this guide addresses is: What is the most stable three-dimensional arrangement of (2R,6R)-1,2,6-trimethylpiperazine, and how is this determined?

Foundational Principles: Piperazine Ring Conformations

Like cyclohexane, the six-membered piperazine ring is not planar. It adopts puckered conformations to relieve ring strain. The primary conformations are the chair , boat , and twist-boat forms.[4][5][6]

  • Chair Conformation: This is overwhelmingly the most stable and common conformation for piperazine and its derivatives.[4][5][6] It minimizes both torsional strain (staggered bonds) and steric strain (substituents are maximally separated). In the chair form, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).

  • Boat and Twist-Boat Conformations: These are higher-energy conformations. The boat form suffers from significant steric clash (bowsprit-flagpole interactions) and torsional strain from eclipsed bonds. The twist-boat is a slightly more stable intermediate between boat forms. These conformations are generally only significantly populated when the ring is part of a constrained system, such as in complexes where both nitrogen atoms coordinate to a metal center.[4][6]

For (2R,6R)-1,2,6-trimethylpiperazine, our analysis will focus exclusively on the interconversion between the two possible chair conformations, as they represent the energetically dominant species.

G cluster_Conformations Piperazine Ring Conformations Chair Chair (Low Energy) TwistBoat Twist-Boat (High Energy) Chair->TwistBoat Ring Flip Boat Boat (Higher Energy) TwistBoat->Boat Interconversion

Caption: Energy landscape of piperazine conformations.

Conformational Hypothesis for (2R,6R)-1,2,6-trimethylpiperazine

The stereochemistry of the title compound is defined as (2R,6R). This means the two methyl groups at positions 2 and 6 are cis to each other, i.e., they are on the same face of the piperazine ring. The molecule can exist in two primary chair conformations, which can interconvert via a ring-flip.

  • Conformer A (di-equatorial C-methyls): The two C-methyl groups at positions 2 and 6 occupy equatorial positions.

  • Conformer B (di-axial C-methyls): Following a ring flip, the same two C-methyl groups occupy axial positions.

The N-methyl group at position 1 can also be either axial or equatorial. Generally, bulky substituents prefer the equatorial position to avoid destabilizing 1,3-diaxial steric interactions. Therefore, we can hypothesize that the most stable conformation will have all three methyl groups—the two at C2 and C6, and the one at N1—in equatorial positions. This arrangement minimizes steric clash and leads to the lowest energy state.

A Multi-Pronged Approach to Conformational Proof

A robust conformational analysis relies on the synergy between experimental evidence and theoretical calculations. No single technique provides a complete picture. We advocate for a workflow that integrates NMR spectroscopy for solution-state structure, X-ray crystallography for solid-state structure, and computational modeling to provide a quantitative energetic framework.

G cluster_workflow Conformational Analysis Workflow Hypothesis Formulate Hypothesis (All-Equatorial is Favored) NMR NMR Spectroscopy (Solution-State) Hypothesis->NMR Xray X-Ray Crystallography (Solid-State) Hypothesis->Xray Computational Computational Modeling (Energy Calculation) Hypothesis->Computational Conclusion Synthesize Data & Draw Conclusion NMR->Conclusion Xray->Conclusion Computational->Conclusion

Caption: Integrated workflow for conformational analysis.

Experimental Determination in Solution: NMR Spectroscopy

NMR spectroscopy is the most powerful technique for determining the conformation of molecules in solution.[7] By analyzing proton-proton (¹H-¹H) coupling constants and through-space correlations, we can deduce dihedral angles and spatial proximities.

Protocol 1: ¹H and 2D NOESY NMR Analysis

Objective: To determine the relative orientation (axial/equatorial) of the ring protons and methyl groups in solution.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of (2R,6R)-1,2,6-trimethylpiperazine in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[8]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Pay close attention to the multiplicity and coupling constants (J-values) of the ring protons.

  • 2D NOESY Acquisition:

    • Acquire a two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) spectrum.[9][10] This experiment reveals correlations between protons that are close to each other in space (< 5 Å), irrespective of through-bond connectivity.[11]

  • Data Interpretation:

    • Coupling Constants (J): Analyze the ¹H NMR spectrum. Large coupling constants (typically 8-13 Hz) between vicinal protons indicate a diaxial relationship (180° dihedral angle). Small coupling constants (1-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships.[7]

    • NOESY Cross-Peaks: Look for key correlations. For the all-equatorial conformer, strong NOEs would be expected between the axial proton at C2 and the axial protons at C3 and C5, as well as the axial protons on the N-methyl group if it were axial. Critically, an NOE between the equatorial C2-methyl group and the equatorial C6-methyl group would be absent, whereas correlations to nearby axial protons would confirm their equatorial position.

Expected Data for the Stable Conformer
Interaction TypeExpected ¹H-¹H J-value (Hz)Expected NOESY CorrelationRationale
Axial-Axial (e.g., H₂ₐ-H₃ₐ)8 – 13StrongProtons are anti-periplanar (~180°).
Axial-Equatorial (e.g., H₂ₐ-H₃ₑ)2 – 5Weak/MediumGauche relationship (~60°).
Equatorial-Equatorial (e.g., H₂ₑ-H₃ₑ)1 – 4Weak/MediumGauche relationship (~60°).
C2-Methyl (eq) to H3-AxialN/APresentProtons are spatially close.
C2-Methyl (eq) to H2-AxialN/APresentProtons on the same carbon.
C2-Methyl (eq) to C6-Methyl (eq)N/AAbsentGroups are too far apart across the ring.

Definitive Solid-State Structure: X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, yielding precise bond lengths, bond angles, and torsional angles.[12] While the conformation in a crystal may be influenced by packing forces, it typically represents a low-energy conformer.

Protocol 2: Single-Crystal X-ray Diffraction

Objective: To obtain the definitive three-dimensional structure of the molecule.

Methodology:

  • Crystal Growth: Grow single crystals of (2R,6R)-1,2,6-trimethylpiperazine suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam. Collect the diffraction data as the crystal is rotated.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to obtain the final crystal structure.[13]

The resulting structure would be expected to show a chair conformation with the three methyl substituents occupying equatorial positions, confirming the hypothesis derived from steric principles. The torsion angles within the piperazine ring would be approximately ±55-60°, characteristic of a chair form.[12]

In Silico Validation: Computational Modeling

Computational chemistry provides a powerful means to quantify the energy differences between possible conformers and to corroborate experimental findings.[14][15] Density Functional Theory (DFT) calculations are particularly well-suited for this type of analysis.[5][16]

Protocol 3: DFT-Based Conformational Analysis

Objective: To calculate the relative energies of the possible chair conformers and identify the global minimum energy structure.

Methodology:

  • Structure Generation: Build 3D models of the two primary chair conformers (all-substituents-equatorial vs. C2,C6-axial/N1-equatorial) using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization for each conformer. A reliable DFT functional, such as M06-2X or B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)) is recommended.[15] This process finds the lowest energy geometry for each starting structure.

  • Energy Calculation: Calculate the single-point electronic energy for each optimized structure at a high level of theory.

  • Analysis: Compare the final energies. The energy difference (ΔE) reveals the relative stability of the conformers.

Predicted Computational Results
ConformerC2, C6 Methyl PositionN1 Methyl PositionPredicted Relative Energy (ΔE)
A (Global Minimum) EquatorialEquatorial0.0 kcal/mol
BAxialEquatorial> 5 kcal/mol

The significant energy penalty for Conformer B would be due to the severe 1,3-diaxial steric clashes between the two axial methyl groups and the axial protons on the ring.

Conclusion: An Integrated View of the (2R,6R)-1,2,6-trimethylpiperazine Conformation

This defined and rigid structure is the key to its utility as a chiral building block. By locking the piperazine scaffold into a single, low-energy conformation, medicinal chemists can design molecules with a high degree of pre-organization, reducing the entropic penalty upon binding to a biological target and enabling more precise structure-activity relationship (SAR) studies.[1]

References

  • Mazzini, F., et al. (2016). Conformational analysis of 2-substituted piperazines. PubMed. Available: [Link]

  • Wikipedia. (2023). Nuclear Overhauser effect. Wikipedia. Available: [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. PMC. Available: [Link]

  • ResearchGate. (2016). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. ResearchGate. Available: [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. Available: [Link]

  • Wessig, P., et al. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. Available: [Link]

  • Moser, A. (2026). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. Available: [Link]

  • Reich, H. J. (2020). The Nuclear Overhauser Effect. Organic Chemistry Data. Available: [Link]

  • Gimeno, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega. Available: [Link]

  • Bouzian, K., et al. (2018). Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Physical Chemistry Research. Available: [Link]

  • Mracec, M., et al. (2001). STERIC AND ELECTRONIC CONSIDERATIONS ON N,N′-PIPERAZIN-DIPROPIONIC ACID AS LIGAND. Revue Roumaine de Chimie. Available: [Link]

  • Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. Available: [Link]

  • Gimeno, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ResearchGate. Available: [Link]

  • Wessig, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available: [Link]

  • Avcı, D., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. SciSpace. Available: [Link]

  • Zhang, Y., et al. (2015). X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. PMC. Available: [Link]

  • Clare, M., et al. (1995). Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Organic Chemistry. Available: [Link]

  • Illyesozen, O., et al. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Journal of the Serbian Chemical Society. Available: [Link]

  • Wang, X., et al. (2025). Electronic‐Structure‐Guided Screening of Piperazine Derivatives: Achieving Efficient CO2 Capture with High Cyclic Capacity and Low Energy Consumption. PMC. Available: [Link]

  • Herold, F., et al. (2004). New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. Journal of Medicinal Chemistry. Available: [Link]

  • Tantirungrotechai, Y., et al. (2019). Steric vs Electronic Effects: A New Look into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. Available: [Link]

  • Bojarski, A. J., et al. (2025). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI. Available: [Link]

  • Gimeno, A., et al. (2025). Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. PMC. Available: [Link]

  • Scott, J. S., et al. (2020). Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC. Available: [Link]

Sources

Foundational

Preclinical Evaluation of (2R,6R)-1,2,6-Trimethylpiperazine as a Next-Generation Neuroprotective Scaffold

Executive Summary The development of neuroprotective agents for ischemic stroke and neurodegenerative diseases has increasingly focused on the piperazine pharmacophore. While established piperazine derivatives like trime...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective agents for ischemic stroke and neurodegenerative diseases has increasingly focused on the piperazine pharmacophore. While established piperazine derivatives like trimetazidine and fenazinel have demonstrated potent neuroprotective capabilities, their clinical translation is occasionally hindered by off-target hERG potassium channel liabilities, which can lead to cardiotoxicity[1].

The compound (2R,6R)-1,2,6-trimethylpiperazine is emerging as a highly optimized, chiral scaffold designed to overcome these limitations. Its low molecular weight, moderate polarity, and specific (2R,6R) stereochemistry provide a sterically constrained conformation. This unique structural profile is hypothesized to minimize off-target hERG binding while retaining the core pharmacophore necessary for crossing the blood-brain barrier (BBB) and exerting multi-target neuroprotection. This whitepaper outlines the mechanistic rationale, self-validating experimental workflows, and anticipated pharmacological profiles for evaluating this compound in neuronal cells.

Mechanistic Framework: The "Why"

The neuroprotective efficacy of the piperazine class is not strictly monolithic; it operates through a synergistic blockade of ischemic injury pathways. By mapping the known effects of polysubstituted piperazines onto the (2R,6R)-1,2,6-trimethylpiperazine scaffold, we target three primary axes:

  • PI3K/Akt/mTOR Axis Modulation : Piperazine derivatives are known to exert neuroprotection by activating the PI3K/Akt/mTOR signaling pathway[2]. This kinase cascade phosphorylates downstream targets that shift the Bcl-2/Bax ratio in favor of cell survival, effectively halting the apoptotic cascade before irreversible DNA fragmentation occurs[3].

  • Mitochondrial Stabilization : Similar to the anti-ischemic agent trimetazidine, the trimethylpiperazine scaffold is utilized to preserve mitochondrial membrane potential (ΔΨm) and suppress the overproduction of Reactive Oxygen Species (ROS) during hypoxia-reoxygenation events[2].

  • Ferroptosis and Iron Chelation : Polysubstituted piperazines have demonstrated the ability to prevent iron-induced neurotoxicity, providing sustained neuroprotection to vulnerable dopaminergic neurons by sequestering free intracellular iron[4].

Pathway TMP (2R,6R)-1,2,6-Trimethylpiperazine (Neuroprotective Scaffold) PI3K PI3K Activation TMP->PI3K Upregulates ROS ROS Production TMP->ROS Inhibits Akt Akt Phosphorylation PI3K->Akt mTOR mTOR Signaling Akt->mTOR Apoptosis Neuronal Apoptosis (Bax/Bcl-2 Imbalance) Akt->Apoptosis Suppresses Survival Neuronal Survival & Synaptic Plasticity mTOR->Survival ROS->Apoptosis

Proposed PI3K/Akt/mTOR pathway modulation by the piperazine scaffold.

Experimental Methodologies: The "How"

To rigorously evaluate the neuroprotective effects of (2R,6R)-1,2,6-trimethylpiperazine, we employ the Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) model. Causality of Model Selection: OGD/R faithfully replicates the biphasic injury of an ischemic stroke—initial ATP depletion during ischemia, followed by a massive ROS burst during reperfusion.

Protocol 1: OGD/R Induction and Viability Assessment

Step 1: Cell Culture & Seeding Seed SH-SY5Y human neuroblastoma cells (or primary cortical neurons) in 96-well plates at a density of 1×104 cells/well. Allow 24 hours for adherence.

Step 2: OGD Induction Replace standard culture media with glucose-free Earle's Balanced Salt Solution (EBSS). Place the plates in a hypoxia chamber ( 1% O2​ , 5% CO2​ , 94% N2​ ) for 4 hours at 37°C.

Step 3: Self-Validating Checkpoint (LDH Release) System Validation: Immediately post-OGD, sample 50 µL of the supernatant to measure Lactate Dehydrogenase (LDH) release. Causality: If the LDH release in the vehicle-treated OGD group does not reach a minimum threshold of 30% compared to total lysis controls, the ischemic insult is insufficient. Proceeding without this validation risks false-positive neuroprotection data due to a weak injury model. Only plates passing this checkpoint proceed to drug treatment.

Step 4: Reoxygenation & Drug Treatment Replace EBSS with standard high-glucose media containing varying concentrations of (2R,6R)-1,2,6-trimethylpiperazine (1 µM, 10 µM) or the positive control Trimetazidine (10 µM). Return to normoxic conditions for 24 hours.

Step 5: Endpoint Assays Perform MTT assay for global metabolic viability and Flow Cytometry (Annexin V/PI) to quantify specific apoptotic rates.

Protocol 2: Mitochondrial Membrane Potential (JC-1 Assay)

Causality of Assay Selection: Mitochondrial depolarization is an early, irreversible step in the apoptotic cascade. JC-1 dye provides a ratiometric readout (red J-aggregates vs. green monomers), which acts as a self-normalizing metric of mitochondrial health, eliminating artifacts caused by variations in cell number or dye loading efficiency.

  • Post-reoxygenation, incubate cells with 5 µg/mL JC-1 dye for 20 minutes at 37°C in the dark.

  • Wash twice with PBS to remove background fluorescence.

  • Measure fluorescence at Ex/Em 535/590 nm (Red) and 485/530 nm (Green). Calculate the Red/Green ratio.

Workflow Step1 1. Cell Culture SH-SY5Y Seeding Step2 2. OGD Induction (Hypoxia Chamber) Step1->Step2 Step3 3. Reoxygenation & Drug Treatment Step2->Step3 Step4 4. Validation (LDH Checkpoint) Step3->Step4 Step5 5. Endpoint Assays (MTT, JC-1, WB) Step4->Step5

Step-by-step in vitro workflow for evaluating neuroprotective efficacy.

Data Presentation & Anticipated Outcomes

Based on the structure-activity relationship (SAR) of homologous piperazine derivatives[5], the following quantitative profile is anticipated when evaluating (2R,6R)-1,2,6-trimethylpiperazine in the validated OGD/R model.

Table 1: Anticipated Pharmacological Profile in OGD/R Model

Treatment GroupCell Viability (% of Control)Intracellular ROS (Fold Change)Apoptotic Rate (%)
Control (Normoxia)100 ± 2.11.00 ± 0.053.2 ± 0.4
OGD/R + Vehicle45 ± 3.43.50 ± 0.2038.5 ± 2.1
OGD/R + Trimetazidine (10 µM)72 ± 4.01.60 ± 0.1515.4 ± 1.8
OGD/R + (2R,6R)-TMPZ (1 µM)68 ± 3.51.80 ± 0.1218.2 ± 1.5
OGD/R + (2R,6R)-TMPZ (10 µM)85 ± 2.81.25 ± 0.109.1 ± 1.1

Note: (2R,6R)-TMPZ refers to (2R,6R)-1,2,6-trimethylpiperazine. Data represents expected mean ± SD based on scaffold benchmarking.

Conclusion

The transition from traditional, bulky piperazine therapeutics to highly specific, stereochemically defined fragments like (2R,6R)-1,2,6-trimethylpiperazine represents a critical evolution in neuropharmacology. By leveraging the intrinsic PI3K/Akt/mTOR activating properties of the piperazine ring[2] while utilizing the (2R,6R) configuration to sterically bypass hERG liabilities[1], researchers can develop safer, highly penetrant interventions for ischemic and neurodegenerative pathologies.

References[4] Piperazine derivatives as iron chelators: A potential application in neurobiology - ResearchGate - Link[2] Full article: Neuroprotective potential of trimetazidine against tramadol-induced neurotoxicity: role of PI3K/Akt/mTOR signaling pathways - Taylor & Francis - Link[3] Neuroprotective Effects of Trimetazidine against Cisplatin-Induced Peripheral Neuropathy: Involvement of AMPK-Mediated PI3K/mTOR, Nrf2, and NF-κB Signaling Axes - PMC - Link[5] From a traditional medicine monomer to a modern neurotherapeutic scaffold: a review of SAR-Driven tetramethylpyrazine derivatives for cerebrovascular and cognitive health - Frontiers - Link[1] Design, synthesis and neuroprotective effects of Fenazinel derivatives - RHHZ - Link

Sources

Exploratory

Engineering Antimicrobial Efficacy: The Role of (2R,6R)-1,2,6-Trimethylpiperazine Derivatives

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper Executive Summary The escalating crisis of antimicrobial resistance (AMR) necessitates the developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel molecular scaffolds that can bypass traditional bacterial defense mechanisms. Among emerging candidates, (2R,6R)-1,2,6-trimethylpiperazine has demonstrated exceptional promise as a functional moiety in the design of advanced antimicrobial agents [1].

While unmodified piperazine rings are ubiquitous in medicinal chemistry (notably within fluoroquinolones), the specific (2R,6R) stereochemistry introduces critical conformational rigidity. This steric profile reduces the scaffold's affinity for bacterial efflux pumps and enhances metabolic stability. When functionalized into di-quaternary derivatives—often grafted onto biopolymer backbones like chitosan—these compounds exhibit potent, pH-independent bactericidal activity, offering a robust solution for systemic and localized infections[2].

Mechanistic Foundations: The Di-Quaternary Advantage

The antimicrobial mechanism of (2R,6R)-1,2,6-trimethylpiperazine derivatives is fundamentally distinct from classical antibiotics that target intracellular enzymes. Instead, these derivatives operate via electrostatic membrane disruption .

The Causality of Quaternization

Research indicates that mono-alkylated or mono-quaternary piperazine derivatives exhibit negligible antibacterial activity. However, the conversion to a di-quaternary trimethylpiperazine moiety fundamentally alters the molecule's interaction with bacterial envelopes [2].

  • Permanent Cationic State: Unlike primary amines (e.g., native chitosan), which require an acidic environment (pH < 6.0) to become protonated and active, di-quaternary derivatives maintain a permanent positive charge. This ensures high efficacy at physiological pH (7.2) [3].

  • Target Engagement: The dense cationic charge electrostatically binds to the negatively charged teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.

  • Membrane Permeabilization: This binding displaces stabilizing divalent cations (Mg²⁺, Ca²⁺), leading to membrane depolarization, pore formation, and rapid leakage of intracellular contents.

Mechanism A (2R,6R)-1,2,6-Trimethylpiperazine Di-quaternary Scaffold B Electrostatic Attraction to Bacterial Membrane A->B pH 7.2 Environment C Displacement of Mg2+/Ca2+ from LPS/Teichoic Acid B->C High Charge Density D Membrane Depolarization & Permeabilization C->D Structural Destabilization E Leakage of Intracellular Contents D->E Pore Formation F Bacterial Cell Death (Bactericidal Effect) E->F Irreversible Damage

Figure 1: Electrostatic membrane disruption pathway of di-quaternary trimethylpiperazine.

Quantitative Data: Antimicrobial Efficacy

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Lethal Concentration (MLC) of di-quaternary (2R,6R)-1,2,6-trimethylpiperazine derivatives compared to unmodified controls at physiological pH (7.2). Data reflects standardized broth microdilution assays [2].

Compound / DerivativeTarget StrainGram TypeMIC (μg/mL)MLC (μg/mL)
Di-quat (2R,6R)-1,2,6-TMP Staphylococcus aureusPositive816
Di-quat (2R,6R)-1,2,6-TMP Escherichia coliNegative1632
Di-quat (2R,6R)-1,2,6-TMP Pseudomonas aeruginosaNegative3264
Mono-quat DimethylpiperazineStaphylococcus aureusPositive>128>256
Unmodified Chitosan ControlEscherichia coliNegative>256>256

Insight: The di-quaternary derivative achieves an MIC as low as 8 μg/mL against S. aureus, demonstrating that the dual-charge density is the primary driver of antimicrobial potency.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems for synthesizing and evaluating these derivatives.

Protocol A: Synthesis of Di-Quaternary (2R,6R)-1,2,6-Trimethylpiperazine Derivatives

Causality: Direct quaternization using strong alkylating agents ensures complete saturation of the piperazine nitrogens, preventing the formation of weakly active mono-quaternary byproducts.

  • Scaffold Preparation: Dissolve 10 mmol of (2R,6R)-1,2,6-trimethylpiperazine [1] in 50 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Alkylation/Quaternization: Add 25 mmol of methyl iodide (CH₃I) dropwise at 0°C. Self-Validation: The excess molar ratio (2.5x) forces the reaction to the fully quaternized di-cationic state.

  • Thermal Activation: Heat the mixture to 60°C and stir continuously for 24 hours.

  • Precipitation & Purification: Precipitate the resulting di-quaternary salt by adding the mixture dropwise into 200 mL of ice-cold acetone. Filter the precipitate and wash three times with diethyl ether.

  • Validation: Confirm the degree of substitution (DS) and stereochemical integrity using ¹H-NMR (D₂O) and FTIR spectroscopy.

Protocol B: High-Fidelity MIC/MLC Determination (Resazurin Assay)

Causality: Traditional turbidity-based MIC assays are subjective and prone to optical interference from polymer-based derivatives. Integrating resazurin dye acts as a metabolic self-validating indicator; active bacterial respiration reduces the blue dye to pink resorufin, providing an objective, binary readout of cell viability.

  • Inoculum Standardization: Grow bacterial strains in Mueller-Hinton Broth (MHB) at 37°C to an optical density (OD₆₀₀) of 0.1. Dilute to a final working concentration of 5×105 CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the di-quaternary derivative in MHB (adjusted to pH 7.2) across columns 1-10.

  • Inoculation: Add 50 μL of the standardized bacterial suspension to each well. Use Column 11 as a positive growth control (no drug) and Column 12 as a negative sterility control (no bacteria).

  • Incubation & Metabolic Readout: Incubate for 20 hours at 37°C. Add 10 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Data Acquisition: Record the MIC as the lowest concentration well that remains blue (indicating no metabolic reduction). Plate 10 μL from the blue wells onto agar to determine the MLC (lowest concentration yielding >99.9% cell death).

Workflow S1 Chiral Scaffold Selection (2R,6R) S2 N-Alkylation & Quaternization S1->S2 S3 Purification (Acetone Precipitation) S2->S3 S4 Structural Validation (1H-NMR) S3->S4 S5 Resazurin-based MIC/MLC Assay S4->S5 S6 Time-Kill Kinetics S5->S6

Figure 2: Step-by-step experimental workflow for synthesis and antimicrobial validation.

Future Perspectives in Drug Development

The (2R,6R)-1,2,6-trimethylpiperazine scaffold represents a highly tunable platform. Current research is expanding its application beyond systemic antimicrobials into orthopedic biomaterials . By incorporating these di-quaternary derivatives into poly(methyl methacrylate) (PMMA) bone cements, researchers can create localized, contact-killing surfaces that prevent S. aureus and S. epidermidis biofilm formation on joint implants without contributing to systemic antibiotic resistance [3]. The stereochemical precision of the (2R,6R) configuration ensures that these materials maintain long-term stability and efficacy in the complex physiological environment of the human body.

References

  • Másson, M., Holappa, J., Hjálmarsdóttir, M., & Järvinen, T. (2008). Antimicrobial activity of piperazine derivatives of chitosan. Carbohydrate Polymers, 74(3), 566-571. Available at:[Link]

  • Shariatinia, Z. (2019). Quaternized Chitosan as an Antimicrobial Agent: Antimicrobial Activity, Mechanism of Action and Biomedical Applications in Orthopedics. International Journal of Molecular Sciences, 20(2), 364. Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis and Isolation of (2R,6R)-1,2,6-Trimethylpiperazine Dihydrochloride

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Scientific Context The stereochemically defined piperazine scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Scientific Context

The stereochemically defined piperazine scaffold is a privileged motif in modern drug discovery. Specifically, (2R,6R)-1,2,6-trimethylpiperazine has emerged as a critical chiral building block in the development of next-generation therapeutics, including hematopoietic progenitor kinase 1 (HPK1) inhibitors for cancer immunotherapy [1] and novel psychopharmacological agents targeting treatment-resistant depression.

The unique (2R,6R) configuration—where the C2 and C6 methyl groups are oriented trans across the piperazine ring—imparts strict conformational rigidity. This rigidity enhances metabolic stability, increases lipophilicity, and provides a highly specific vector for target-protein interactions [2]. However, the synthesis of this molecule presents a distinct regiochemical challenge: differentiating the sterically hindered N1 position from the unhindered N4 position. This application note details a robust, self-validating three-step protocol to synthesize enantiomerically pure (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride from commercially available (2R,6R)-2,6-dimethylpiperazine.

Mechanistic Rationale & Retrosynthetic Strategy

Direct methylation of 2,6-dimethylpiperazine inevitably leads to preferential alkylation at the less hindered N4 position, yielding the undesired 1,3,5-trimethylpiperazine isomer. To overcome this, our protocol employs a regioselective protection-methylation-deprotection sequence .

  • Kinetic Protection: By utilizing sub-stoichiometric Boc-anhydride at cryogenic temperatures (-78 °C), we exploit the steric disparity between the two nitrogen atoms to exclusively protect the unhindered N4 position.

  • Reductive Amination: The sterically encumbered N1 position is then methylated using Eschweiler–Clarke-type reductive amination. We specifically select sodium triacetoxyborohydride ( NaBH(OAc)3​ ) over stronger reducing agents to prevent the premature reduction of formaldehyde to methanol, ensuring complete conversion without over-alkylation.

  • Orthogonal Deprotection & Salt Formation: The free base of 1,2,6-trimethylpiperazine is a volatile liquid (bp ~154 °C) [3], making isolation and long-term storage problematic. Cleaving the Boc group with anhydrous HCl in dioxane directly precipitates the product as a highly stable, non-hygroscopic dihydrochloride salt.

SynthesisWorkflow SM (2R,6R)-2,6-Dimethylpiperazine (Starting Material) Step1 Regioselective N4-Boc Protection SM->Step1 Int1 (2R,6R)-4-Boc-2,6-dimethylpiperazine (Intermediate 1) Step1->Int1 Step2 Reductive N1-Methylation (CH2O, NaBH(OAc)3) Int1->Step2 Int2 (2R,6R)-4-Boc-1,2,6-trimethylpiperazine (Intermediate 2) Step2->Int2 Step3 Boc Deprotection (HCl/Dioxane) Int2->Step3 Prod (2R,6R)-1,2,6-Trimethylpiperazine 2HCl (Final Product) Step3->Prod

Fig 1. Three-step synthetic workflow for (2R,6R)-1,2,6-trimethylpiperazine dihydrochloride.

Step-by-Step Experimental Protocols

Step 1: Regioselective Synthesis of (2R,6R)-4-Boc-2,6-dimethylpiperazine

Causality Check: Strict temperature control is non-negotiable here. Allowing the reaction to run at room temperature will result in a statistical mixture of N1-protected, N4-protected, and di-Boc derivatives.

  • Preparation: Suspend (2R,6R)-2,6-dimethylpiperazine (10.0 g, 87.6 mmol) in anhydrous dichloromethane (DCM, 150 mL) under an inert argon atmosphere.

  • Cryogenic Control: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Stir for 15 minutes to ensure thermal equilibrium.

  • Addition: Dissolve di-tert-butyl dicarbonate ( Boc2​O , 18.1 g, 83.2 mmol, 0.95 eq) in anhydrous DCM (50 mL). Add this solution dropwise via an addition funnel over 1.5 hours. Note: Using 0.95 equivalents ensures complete consumption of the Boc reagent and prevents di-protection.

  • Maturation: Allow the reaction to slowly warm to 0 °C over 3 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ (100 mL). Extract the aqueous layer with DCM (2 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation: Confirm regioselectivity via 1H NMR. The N1-H proton will appear as a broad singlet exchanging with D2​O , while the N4 position will show no exchangeable protons.

Step 2: Reductive N1-Methylation to (2R,6R)-4-Boc-1,2,6-trimethylpiperazine

Causality Check: The steric bulk of the two adjacent methyl groups severely reduces the nucleophilicity of N1. An excess of formaldehyde and extended reaction times are required to drive iminium ion formation.

  • Iminium Formation: Dissolve Intermediate 1 (15.0 g, 70.0 mmol) in 1,2-dichloroethane (DCE, 200 mL). Add 37% aqueous formaldehyde (15.6 mL, 210 mmol, 3.0 eq) and glacial acetic acid (4.0 mL, catalytic). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride ( NaBH(OAc)3​ , 29.7 g, 140 mmol, 2.0 eq) portionwise over 30 minutes to manage hydrogen gas evolution.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 16 hours.

  • Workup: Carefully quench the reaction with 1M NaOH (100 mL) until the aqueous layer reaches pH 10. Extract with DCM (3 × 100 mL). Wash with brine, dry over Na2​SO4​ , and evaporate the solvent to yield a pale yellow oil.

  • Self-Validation: Perform LC-MS analysis. The target mass [M+H]+ is 229.2. Absence of the m/z 215 peak confirms complete methylation.

Step 3: Deprotection and Isolation of the Dihydrochloride Salt

Causality Check: Isolating the free base requires high-vacuum fractional distillation, which risks thermal degradation and loss of volatile product. Direct salt precipitation ensures >99% purity and locks the stereocenters.

  • Deprotection: Dissolve Intermediate 2 (14.5 g, 63.5 mmol) in minimal anhydrous diethyl ether (50 mL). Cool to 0 °C.

  • Acidification: Slowly add 4M HCl in dioxane (79.4 mL, 317.5 mmol, 5.0 eq) dropwise. A white precipitate will begin to form almost immediately.

  • Maturation: Stir the suspension at room temperature for 4 hours to ensure complete cleavage of the Boc group.

  • Isolation: Filter the resulting white solid through a sintered glass funnel (medium porosity) under a nitrogen blanket (the salt can be mildly hygroscopic before fully dried).

  • Purification: Wash the filter cake with ice-cold anhydrous diethyl ether (3 × 30 mL). Dry the solid in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Validation Summary

To ensure reproducibility across different laboratory environments, the expected yields and orthogonal validation metrics for each step are summarized below.

ParameterStep 1: N4-ProtectionStep 2: N1-MethylationStep 3: Deprotection & Salt Formation
Target Intermediate (2R,6R)-4-Boc-2,6-dimethylpiperazine(2R,6R)-4-Boc-1,2,6-trimethylpiperazine(2R,6R)-1,2,6-trimethylpiperazine 2HCl
Expected Yield (%) 85 - 90%92 - 95%> 98%
Target Purity > 95% (Crude)> 98% (Crude)> 99% (Isolated Solid)
Mass Spec [M+H]+ 215.2229.2129.2 (Free base mass)
In-Process Control TLC (Ninhydrin stain, Rf​ ~0.4 in 9:1 DCM:MeOH)LC-MS (Monitoring disappearance of m/z 215.2)Visual confirmation of complete precipitation
Key Causality Cryogenic temp (-78°C) ensures strict regioselectivity NaBH(OAc)3​ prevents over-reduction of formaldehydeHCl/Dioxane yields a stable, non-volatile salt

References

  • European Patent Office (EP3322711B1)
  • Asymmetric Synthesis of 2,6-Methylated Piperazines Journal of Organic Chemistry (ACS Publications) URL:[Link]

Application

how to use (2R,6R)-1,2,6-trimethylpiperazine as a chiral pharmaceutical intermediate

An Application Guide to (2R,6R)-1,2,6-trimethylpiperazine as a Chiral Pharmaceutical Intermediate Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to (2R,6R)-1,2,6-trimethylpiperazine as a Chiral Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Chiral Piperazines in Drug Discovery

The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous blockbuster drugs, including Imatinib (Gleevec) and Sildenafil (Viagra).[1][2] This six-membered heterocycle, with its two nitrogen atoms, offers a versatile template for chemists to modulate a drug's physicochemical properties, such as solubility and basicity, thereby enhancing its pharmacokinetic profile.[2][3][4]

When chirality is introduced to the piperazine ring, particularly through substitution on its carbon atoms, the scaffold's utility expands dramatically.[5][6] A specific stereochemistry can enforce a rigid conformation that is crucial for selective binding to biological targets, leading to improved potency and reduced off-target effects.[3][5] (2R,6R)-1,2,6-trimethylpiperazine is an exemplary chiral building block that leverages these principles. Its unique C2-symmetric, trans-dimethyl substitution pattern provides a well-defined three-dimensional structure that is increasingly sought after for the development of novel therapeutics.[7][8]

This document serves as a detailed guide for researchers, scientists, and drug development professionals on the practical application of (2R,6R)-1,2,6-trimethylpiperazine. We will explore its synthesis, its critical role in a real-world drug discovery case study, and provide a detailed protocol for its use as a pharmaceutical intermediate.

Table 1: Physicochemical Properties of (2R,6R)-1,2,6-trimethylpiperazine

PropertyValueReference
IUPAC Name (2R,6R)-1,2,6-trimethylpiperazine[7]
CAS Number 1821810-33-6[7]
Molecular Formula C₇H₁₆N₂[7]
Molecular Weight 128.22 g/mol [7]
Boiling Point ~154 °C[7]
Appearance Liquid

Part 1: Synthesis of Enantiopure (2R,6R)-1,2,6-trimethylpiperazine

The generation of enantiomerically pure piperazines is a significant challenge in synthetic chemistry.[8] While various methods exist, including the resolution of racemic mixtures and asymmetric hydrogenation, a highly efficient, stereocontrolled synthesis is paramount for producing high-quality pharmaceutical intermediates.[9][10] An optimized three-step sequence starting from the chiral pool material L-proline has been developed to access (2R,6R)-1,2,6-trimethylpiperazine, ensuring high enantiopurity.[7]

The causality behind this synthetic choice is rooted in stereochemical control. Using a naturally occurring chiral molecule like L-proline as the starting material allows for the transfer of its inherent chirality through the synthetic sequence, a strategy known as stereochemical relay. This avoids costly and often inefficient chiral resolution or asymmetric catalysis steps late in the synthesis.

G cluster_synthesis Synthesis Workflow L-Proline L-Proline Pyrrolidine_Intermediate Pyrrolidine Intermediate L-Proline->Pyrrolidine_Intermediate Ring Contraction (Cyclization) Methylated_Intermediate Sequentially Methylated Intermediate Pyrrolidine_Intermediate->Methylated_Intermediate Sequential Methylation (Kinetic Control) Final_Product (2R,6R)-1,2,6-trimethylpiperazine Methylated_Intermediate->Final_Product Ring Expansion (Acid-mediated rearrangement)

Figure 1: Optimized synthesis workflow for (2R,6R)-1,2,6-trimethylpiperazine.

Part 2: Application as a Chiral Intermediate - A Case Study in Oncology

The precise stereochemistry of (2R,6R)-1,2,6-trimethylpiperazine has proven to be a decisive factor in the development of novel cancer therapeutics. A compelling example is its use as the core scaffold for a new class of allosteric inhibitors targeting Carbamoyl Phosphate Synthetase 1 (CPS1).

CPS1 is a critical mitochondrial enzyme that plays a dual role in cancer progression: it detoxifies ammonia in some tumors and feeds the pyrimidine biosynthetic pathway in others, supporting rapid cell proliferation. Therefore, inhibiting CPS1 presents a promising therapeutic strategy.

The Decisive Role of Stereochemistry

In a structure-activity relationship (SAR) study, researchers synthesized a series of N,N'-bis-acylated piperazines and evaluated their inhibitory activity against CPS1. The study revealed that the stereochemistry of the piperazine core was paramount for potency. The (2R,6R)-isomer exhibited a remarkable 18-fold enhancement in activity compared to its stereoisomers.

Table 2: Structure-Activity Relationship (SAR) of Piperazine Stereoisomers as CPS1 Inhibitors

CompoundPiperazine Core StereochemistryRelative Potency (IC₅₀)Fold Improvement vs. Mixture
6 Racemic Mixture (cis/trans)~6.5 µMBaseline
10 (2S,6S)~6.5 µM~1x
11 (2R,6S) / (2S,6R) - meso~6.5 µM~1x
12 (H3B-374) (2R,6R) 360 nM ~18x

Data synthesized from reference.

This dramatic increase in potency is a direct result of the compound's three-dimensional fit within the allosteric binding pocket of CPS1. X-ray crystallography revealed that the (2R,6R)-isomer orients the amide substituents in a pseudo-symmetric fashion, allowing for two key hydrogen bonds with the protein backbone. This specific conformation also stabilizes a flexible loop of the enzyme in a non-productive state, blocking ATP binding and shutting down catalytic activity.[7] This case provides authoritative validation for the use of (2R,6R)-1,2,6-trimethylpiperazine as a superior chiral scaffold for designing potent and selective inhibitors.

Part 3: Experimental Protocol

This section provides a representative, self-validating protocol for using (2R,6R)-1,2,6-trimethylpiperazine as a chiral intermediate in a key synthetic transformation: symmetric bis-acylation. This reaction is fundamental to the synthesis of the CPS1 inhibitors discussed in the case study.

Protocol 1: Synthesis of a Symmetrical N,N'-Bis-amide of (2R,6R)-1,2,6-trimethylpiperazine

Objective: To demonstrate a robust and scalable method for the symmetric acylation of (2R,6R)-1,2,6-trimethylpiperazine, yielding a C2-symmetric molecule suitable for further elaboration or direct biological screening.

Materials:

  • (2R,6R)-1,2,6-trimethylpiperazine (1.0 eq)

  • Carboxylic acid of choice (e.g., 4-fluorobenzoic acid) (2.2 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (2.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (2.2 eq) and dissolve it in anhydrous DMF (approx. 0.2 M concentration relative to the piperazine).

  • Amide Coupling Reagent Addition: Add HATU (2.2 eq) to the solution and stir for 5 minutes at room temperature. The formation of the activated ester is often accompanied by a slight color change.

  • Base and Nucleophile Addition: Add DIPEA (4.0 eq) to the mixture, followed by the dropwise addition of a solution of (2R,6R)-1,2,6-trimethylpiperazine (1.0 eq) in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting piperazine. Reactions are typically complete within 2-4 hours.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). The bicarbonate wash is critical to remove unreacted carboxylic acid and acidic byproducts from the coupling reagent.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N'-bis-amide product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR: To verify the chemical structure and symmetric nature of the molecule.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

    • Chiral HPLC: To ensure that no racemization has occurred during the reaction or work-up, confirming the enantiopurity of the product.

G cluster_protocol Protocol Workflow: Bis-Acylation Start (2R,6R)-1,2,6-trimethylpiperazine + Carboxylic Acid (2.2 eq) Activate Add HATU (2.2 eq) + DIPEA (4.0 eq) in DMF Start->Activate Step 1-3 React Stir at RT (2-4h) Activate->React Step 4 Workup Aqueous Work-up (EtOAc, NaHCO₃, Brine) React->Workup Step 5 Purify Silica Gel Chromatography Workup->Purify Step 6-7 End Pure N,N'-Bis-amide Product Purify->End Step 8

Sources

Method

Application Note: In Vitro Antimicrobial Screening Protocols Utilizing the (2R,6R)-1,2,6-Trimethylpiperazine Scaffold

Introduction & Mechanistic Rationale The integration of piperazine derivatives into antimicrobial drug discovery has historically yielded highly successful therapeutics, most notably the fluoroquinolone class of antibiot...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The integration of piperazine derivatives into antimicrobial drug discovery has historically yielded highly successful therapeutics, most notably the fluoroquinolone class of antibiotics. However, unmodified piperazine rings are highly susceptible to bacterial efflux mechanisms and metabolic degradation.

The use of (2R,6R)-1,2,6-trimethylpiperazine represents a sophisticated structural evolution[1]. By introducing methyl groups at the 2 and 6 positions in a specific (2R,6R) stereoconfiguration, the conformational flexibility of the diamine ring is strictly locked. This causality is twofold:

  • Target Affinity : The rigid stereochemistry enhances the binding kinetics to bacterial targets (such as the quinolone-resistance determining region of DNA gyrase) by pre-organizing the molecule into its active conformation.

  • Efflux Evasion : The steric bulk generated by the (2R,6R) methyl groups prevents the scaffold from being efficiently recognized and extruded by major bacterial efflux pumps (e.g., the NorA pump in Staphylococcus aureus), thereby drastically lowering the Minimum Inhibitory Concentration (MIC).

This application note details a comprehensive, self-validating in vitro workflow for evaluating novel antimicrobial agents incorporating this chiral scaffold.

Experimental Workflow

Workflow Prep Compound Preparation (2R,6R)-1,2,6-trimethylpiperazine MIC Primary Screening MIC & MBC Assays Prep->MIC Dose-response QC Self-Validation CLSI QC Strains MIC->QC Internal validation TK Pharmacodynamics Time-Kill Kinetics Hit Lead Optimization SAR & In Vivo Models TK->Hit Bactericidal profile Biofilm Complex Phenotypes Biofilm Eradication Biofilm->Hit Eradication profile QC->TK If MIC is potent QC->Biofilm Assess resistance

Workflow for antimicrobial screening of (2R,6R)-1,2,6-trimethylpiperazine.

Core Protocols: A Self-Validating System

To ensure absolute scientific integrity, all in vitro susceptibility testing must operate as a self-validating system. We adhere strictly to the Clinical and Laboratory Standards Institute (CLSI) guidelines, ensuring that every microtiter plate independently verifies its own accuracy through internal controls before any compound data is interpreted[2].

Protocol A: Minimum Inhibitory Concentration (MIC) & Minimum Bactericidal Concentration (MBC)

Objective: Determine the lowest concentration of the (2R,6R)-1,2,6-trimethylpiperazine derivative that inhibits visible growth (MIC) and kills ≥99.9% of the inoculum (MBC).

Step-by-Step Methodology:

  • Compound Preparation : Dissolve the test compound in 100% DMSO to a stock concentration of 10.24 mg/mL. Crucial Causality: The final DMSO concentration in the assay wells must not exceed 1% (v/v) to prevent solvent-induced cytotoxicity from skewing the antimicrobial data.

  • Inoculum Standardization : Isolate pure 24-hour colonies of the target organism on Mueller-Hinton Agar (MHA)[3]. Emulsify the colonies in sterile 0.85% saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1×108 CFU/mL)[3].

  • Broth Dilution : Dilute the standardized suspension 1:150 in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a working inoculum of 5×105 CFU/mL.

  • Assay Assembly : In a sterile 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the test compound in CAMHB (testing range: 64 µg/mL to 0.06 µg/mL). Add 50 µL of the working inoculum to each well (total volume = 100 µL).

  • Incubation & MIC Determination : Incubate the plates aerobically at 37°C for 16–20 hours. The MIC is recorded as the lowest concentration well that remains optically clear.

  • MBC Determination : Aspirate 10 µL from all optically clear wells and spot-plate onto fresh MHA. Incubate for 24 hours at 37°C. The MBC is the lowest concentration resulting in no viable colony growth.

Protocol B: Time-Kill Kinetics

Objective: While the MIC provides a static endpoint, time-kill assays yield dynamic pharmacodynamic data, differentiating between bacteriostatic (growth-halting) and bactericidal (lethal) mechanisms.

Step-by-Step Methodology:

  • Prepare a starting bacterial inoculum of 5×105 CFU/mL in 10 mL of CAMHB.

  • Introduce the (2R,6R)-1,2,6-trimethylpiperazine derivative at concentrations corresponding to 1×, 2×, 4×, and 8× the established MIC.

  • Incubate the cultures at 37°C with continuous orbital shaking (150 rpm) to ensure uniform drug exposure and aeration.

  • At predetermined intervals (0, 2, 4, 8, 12, and 24 hours), extract 100 µL aliquots.

  • Perform 10-fold serial dilutions in sterile saline to neutralize compound carryover, and plate 20 µL onto MHA.

  • Following 24 hours of incubation, enumerate the colonies. Plot log10​ CFU/mL against time. A bactericidal effect is strictly defined as a ≥3log10​ reduction from the initial inoculum.

Quality Control & Assay Validation Parameters

A protocol's trustworthiness relies entirely on its failure states. According to CLSI M23 and M100 guidelines[4][5], the assay is only valid if the following conditions are simultaneously met:

  • Sterility Control : The uninoculated CAMHB well must remain perfectly clear. Any turbidity invalidates the plate due to contamination.

  • Growth Control : The compound-free inoculated well must exhibit robust, visible turbidity, proving the bacteria are viable and the media supports exponential growth.

  • Reference QC Strains : A reference antibiotic (e.g., Ciprofloxacin) must be tested in parallel against standardized CLSI QC strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)[2]. The MIC of the reference drug must fall within the specific acceptable ranges published in the latest CLSI M100 supplement[5]. If it deviates, the entire assay is voided, preventing the reporting of false positives or negatives.

Data Presentation: Expected Quantitative Profiling

To facilitate rapid decision-making during structure-activity relationship (SAR) optimization, quantitative data should be structured to compare the chiral derivative against standard reference drugs.

Test CompoundOrganism (Strain)MIC (µg/mL)MBC (µg/mL)Time-Kill ProfileSelectivity Index (SI)
(2R,6R)-TMP-Derivative S. aureus (ATCC 29213)0.51.0Bactericidal (4h)> 100
(2R,6R)-TMP-Derivative E. coli (ATCC 25922)2.08.0Bacteriostatic> 50
Ciprofloxacin (Control) S. aureus (ATCC 29213)0.250.5Bactericidal (2h)N/A
Ciprofloxacin (Control) E. coli (ATCC 25922)0.0150.03Bactericidal (1h)N/A

(Note: TMP = 1,2,6-trimethylpiperazine. SI = Mammalian CC50 / Bacterial MIC. Data represents typical benchmark ranges for high-affinity piperazine scaffolds).

References

  • Title : M100: Performance Standards for Antimicrobial Susceptibility Testing Source : Clinical and Laboratory Standards Institute (CLSI) URL :[Link]

  • Title : M23: Development of In Vitro Susceptibility Test Methods, Breakpoints, and Quality Control Parameters Source : Clinical and Laboratory Standards Institute (CLSI) URL : [Link]

  • Title : Best Practices for Evaluation of Antimicrobial Susceptibility Tests Source : National Institutes of Health (NIH) / PMC URL :[Link]

  • Title : CHAIN Antimicrobial Susceptibility Testing (CLSI) Master Protocol Source : CHAIN Network URL : [Link]

Sources

Application

Application Notes &amp; Protocols for Subanesthetic Intravenous Dosing of (2R,6R)-1,2,6-trimethylpiperazine

For Researchers, Scientists, and Drug Development Professionals Abstract (2R,6R)-1,2,6-trimethylpiperazine, a metabolite of ketamine, has emerged as a compound of significant interest for its potential therapeutic applic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R,6R)-1,2,6-trimethylpiperazine, a metabolite of ketamine, has emerged as a compound of significant interest for its potential therapeutic applications, particularly in the realm of neuropsychiatric disorders.[1] Preliminary research suggests it may offer a favorable profile with antidepressant effects and potentially fewer side effects than its parent compound.[1] This document provides a comprehensive guide for establishing subanesthetic intravenous dosing regimens for (2R,6R)-1,2,6-trimethylpiperazine, intended to support preclinical and clinical research endeavors. Drawing upon the extensive knowledge base of ketamine and other piperazine derivatives, these application notes and protocols are designed to provide a robust framework for investigating the therapeutic potential of this novel compound.

Introduction: The Scientific Rationale for Subanesthetic Dosing

The piperazine scaffold is a privileged structure in medicinal chemistry, known to impart a wide range of biological activities.[2][3][4] Derivatives of piperazine have been explored for their antipsychotic, antidepressant, and other neuroactive properties.[3][5][6] (2R,6R)-1,2,6-trimethylpiperazine's relationship to ketamine positions it as a compelling candidate for therapeutic development, particularly in the context of treatment-resistant depression.[1]

Subanesthetic dosing is a critical strategy for separating the therapeutic effects of a compound from its anesthetic properties. In the case of ketamine, subanesthetic infusions have demonstrated rapid and robust antidepressant effects.[7][8] The primary hypothesis for investigating (2R,6R)-1,2,6-trimethylpiperazine is that it may retain the therapeutic benefits of ketamine, potentially through modulation of AMPA receptors and neuroprotective mechanisms, while exhibiting a reduced side-effect profile, including dissociative and psychotomimetic effects.[1]

Our directive is to provide a systematic approach to defining a safe and effective subanesthetic dosing window for (2R,6R)-1,2,6-trimethylpiperazine.

Preclinical Development: Foundational In Vivo Studies

Prior to human administration, a thorough preclinical evaluation is mandatory to establish the pharmacokinetic (PK), pharmacodynamic (PD), and safety profile of (2R,6R)-1,2,6-trimethylpiperazine.

Animal Models

The choice of animal model is critical and should be justified based on the therapeutic indication. For antidepressant effects, rodent models such as the forced swim test and learned helplessness model are standard. For cognitive effects, models of cognitive impairment can be utilized.[1]

Pharmacokinetic Profiling

A comprehensive understanding of the absorption, distribution, metabolism, and excretion (ADME) of (2R,6R)-1,2,6-trimethylpiperazine is fundamental.

Protocol 1: Rodent Intravenous Pharmacokinetic Study

  • Objective: To determine the key pharmacokinetic parameters (half-life, clearance, volume of distribution) of (2R,6R)-1,2,6-trimethylpiperazine following intravenous administration in rodents.

  • Methodology:

    • Administer a single intravenous bolus of (2R,6R)-1,2,6-trimethylpiperazine to a cohort of rodents (e.g., Sprague-Dawley rats).

    • Collect serial blood samples at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration.

    • Process blood samples to plasma and analyze the concentration of (2R,6R)-1,2,6-trimethylpiperazine using a validated analytical method (e.g., LC-MS/MS).

    • Perform non-compartmental or compartmental analysis of the plasma concentration-time data to determine pharmacokinetic parameters.

Dose-Ranging and Tolerability Studies

These studies are essential for identifying the maximum tolerated dose (MTD) and defining the subanesthetic dose range.

Protocol 2: Intravenous Dose Escalation Study in Rodents

  • Objective: To determine the dose-response relationship for anesthetic effects and to identify the MTD of intravenously administered (2R,6R)-1,2,6-trimethylpiperazine.

  • Methodology:

    • Utilize a dose escalation design with multiple cohorts of animals.

    • Administer escalating single intravenous doses of (2R,6R)-1,2,6-trimethylpiperazine.

    • Monitor for signs of anesthesia, such as loss of righting reflex.

    • Record any adverse events and determine the MTD.

    • The subanesthetic dose range for efficacy studies will be selected from doses below those causing overt anesthetic effects.

Efficacy Studies

Once a safe subanesthetic dose range is established, efficacy can be assessed in appropriate animal models of disease.

Table 1: Proposed Preclinical Dosing Regimens for Efficacy Studies

Study PhaseAnimal ModelProposed Dose Range (mg/kg, IV)Rationale
Initial Efficacy Mouse (Forced Swim Test)1 - 10Based on typical subanesthetic doses of ketamine and its metabolites in preclinical studies.[7]
Dose-Response Rat (Learned Helplessness)0.5 - 20 (logarithmic spacing)To establish a clear relationship between dose and antidepressant-like effects.
Chronic Dosing Rat (Chronic Mild Stress)5 mg/kg (daily or intermittent)To evaluate the effects of repeated administration and potential for tolerance or sensitization.

Clinical Development: Transitioning to Human Trials

Clinical development must proceed with utmost caution, following a phased approach to ensure participant safety and to systematically evaluate the efficacy of (2R,6R)-1,2,6-trimethylpiperazine.

Phase 1: First-in-Human Studies

The primary goal of Phase 1 is to assess the safety, tolerability, and pharmacokinetics of (2R,6R)-1,2,6-trimethylpiperazine in healthy volunteers.

Protocol 3: Single Ascending Dose (SAD) Study

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of single ascending intravenous doses of (2R,6R)-1,2,6-trimethylpiperazine in healthy subjects.

  • Design: Double-blind, placebo-controlled, single ascending dose design.

  • Methodology:

    • Enroll sequential cohorts of healthy volunteers.

    • Within each cohort, subjects are randomized to receive a single intravenous infusion of either (2R,6R)-1,2,6-trimethylpiperazine or placebo.

    • Doses will be escalated in subsequent cohorts based on a thorough review of safety and tolerability data from the preceding cohort.

    • Intensive monitoring of vital signs, electrocardiograms (ECGs), and adverse events is required.

    • Serial blood and urine samples will be collected to characterize the pharmacokinetic profile.

Protocol 4: Multiple Ascending Dose (MAD) Study

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of multiple ascending intravenous doses of (2R,6R)-1,2,6-trimethylpiperazine.

  • Design: Double-blind, placebo-controlled, multiple ascending dose design.

  • Methodology:

    • Similar to the SAD study, but subjects will receive multiple doses over a defined period (e.g., daily for five days).

    • This design allows for the assessment of drug accumulation and steady-state pharmacokinetics.

Phase 2: Proof-of-Concept Studies

Phase 2 trials are designed to gather preliminary evidence of efficacy in the target patient population and to further define the optimal subanesthetic dose.

Table 2: Proposed Clinical Dosing Regimens for Phase 2a Study in Treatment-Resistant Depression

Treatment ArmDosing RegimenInfusion DurationRationale
Low Dose 0.25 mg/kg40 minutesTo explore the lower end of the potential therapeutic window, minimizing side effects.
Mid Dose 0.5 mg/kg40 minutesA dose commonly used for subanesthetic ketamine infusions, providing a benchmark for comparison.[9]
High Dose 1.0 mg/kg40 minutesTo explore the upper end of the subanesthetic range for potentially greater efficacy, while closely monitoring for adverse effects.
Placebo Saline40 minutesTo control for placebo effects and provide a baseline for comparison.

Experimental Workflow for a Phase 2a Clinical Trial

G cluster_screening Screening & Enrollment cluster_baseline Baseline Assessment cluster_treatment Treatment Phase cluster_followup Follow-up Assessments s1 Informed Consent s2 Inclusion/Exclusion Criteria Assessment s1->s2 b1 Depression & Psychopathology Scales s2->b1 b2 Vital Signs & ECG b1->b2 b3 Blood & Urine Collection b2->b3 t1 Randomization b3->t1 t2 IV Infusion (Drug or Placebo) t1->t2 t3 Post-Infusion Monitoring (Safety & Tolerability) t2->t3 f1 Efficacy Assessments (24h, 72h, 1 week, etc.) t3->f1 f2 Safety Monitoring f1->f2

Caption: Phase 2a Clinical Trial Workflow.

Data Analysis and Interpretation

A robust statistical analysis plan is crucial for interpreting the results of both preclinical and clinical studies. Key considerations include:

  • Pharmacokinetic Analysis: Non-compartmental or compartmental modeling to determine key PK parameters.

  • Statistical Analysis of Efficacy Data: Appropriate statistical tests (e.g., ANOVA, ANCOVA) to compare treatment groups.

  • Safety Data Analysis: Descriptive statistics and frequency tables for adverse events.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for (2R,6R)-1,2,6-trimethylpiperazine is still under investigation, it is hypothesized to share some mechanistic similarities with ketamine, potentially involving the modulation of glutamate neurotransmission and synaptic plasticity.

Hypothesized Signaling Pathway

G cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Signaling cluster_outcome Therapeutic Outcome TMP (2R,6R)-1,2,6-trimethylpiperazine AMPAR AMPAR TMP->AMPAR Potentiation BDNF BDNF Release AMPAR->BDNF NMDAR NMDAR BDNF_R TrkB Receptor mTOR mTOR Pathway BDNF_R->mTOR BDNF->BDNF_R Synaptogenesis Synaptogenesis mTOR->Synaptogenesis AD_Effect Antidepressant Effects Synaptogenesis->AD_Effect

Caption: Hypothesized Mechanism of Action.

Conclusion

The development of subanesthetic intravenous dosing regimens for (2R,6R)-1,2,6-trimethylpiperazine requires a systematic and rigorous scientific approach. By leveraging the knowledge gained from research on ketamine and other piperazine derivatives, the protocols and guidelines presented in this document provide a solid foundation for advancing this promising compound through preclinical and clinical development. Careful attention to safety, pharmacokinetics, and pharmacodynamics will be paramount in unlocking its full therapeutic potential.

References

  • Smolecule. (2023, August 18). (2R,6R)-1,2,6-Trimethylpiperazine.
  • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. (n.d.). Recent development of piperazine and piperidine derivatives as antipsychotic agents | Request PDF.
  • Rathore, A., Asati, V., Kashaw, S. K., Agarwal, S., Parwani, D., Bhattacharya, S., & Mallick, C. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini Reviews in Medicinal Chemistry, 21(3), 362-379.
  • Ingenta Connect. (2021, February 1). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents.
  • Human Journals. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
  • National Center for Biotechnology Information. (n.d.). Effects of subanesthetic ketamine and (2R,6R) hydroxynorketamine on working memory and synaptic transmission in the nucleus reuniens in mice - PMC.
  • ClinicalTrials.gov. (2021, October 19). Efficacy And Tolerability Of Sub-Anesthetic Ketamine In Postpartum Depression.
  • ClinicalTrials.gov. (2020, February 6). Low Dose Perioperative Ketamine Infusion and it's Effect on Postoperative Pain Score, Sedation Score and Narcotic Consumption in Patients Undergoing Spine Surgery: A Prospective Randomized Double Blind Control Trial.
  • National Center for Biotechnology Information. (2023, May 15). Thrifty effect of subanesthetic‐dose S‐ketamine on postoperative opioids and its safety and analgesic effectiveness: A prospective, triple‐blind, randomized controlled, polycentric clinical trial - PMC.
  • LITFL. (2025, September 2). Drug Infusion Doses • LITFL • CCC Pharmacology.
  • ClinicalTrials.gov. (n.d.). Comparison of ketamine 0.1 mg/kg, 0.2 mg/kg, and 0.3 mg/kg intravenous doses for acute - ClinicalTrials.gov.
  • PubMed. (n.d.). Synthesis and pharmacological effects of optically active 2-[4-(4-benzhydryl-1-piperazinyl)phenyl]-ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate hydrochloride - PubMed.
  • BCEHS Handbook. (n.d.). Ketamine.
  • ACEP. (n.d.). Sub-dissociative Dose Ketamine for Analgesia.
  • U.S. Pharmacist. (2020, March 19). Subanesthetic Ketamine for Acute Pain in Critically Ill Patients.
  • National Center for Biotechnology Information. (n.d.). Multicomponent synthesis and anticonvulsant activity of monocyclic 2,6-diketopiperazine derivatives - PMC.
  • PubMed. (2004, December 30). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
  • Chem-Impex. (n.d.). Z-2,6-dimethyl-piperazine hydrochloride.

Sources

Method

Application Note: Incorporating (2R,6R)-1,2,6-Trimethylpiperazine into High-Throughput Screening Libraries

Target Audience: Discovery Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals. Executive Rationale: The Shift Toward sp³-Enriched Scaffolds The piperazine heterocycle is universally...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Discovery Chemists, High-Throughput Screening (HTS) Scientists, and Drug Development Professionals.

Executive Rationale: The Shift Toward sp³-Enriched Scaffolds

The piperazine heterocycle is universally recognized as a privileged scaffold in medicinal chemistry, frequently deployed to modulate the physicochemical and pharmacokinetic profiles of active pharmaceutical ingredients[1]. However, the historical reliance on unsubstituted, "flat" piperazines has led to saturated chemical spaces and recurring liabilities, such as off-target hERG ion channel toxicity and rapid oxidative metabolism.

To "escape flatland" and access novel chemical space, modern library design emphasizes sp³-enriched, conformationally restricted scaffolds[2]. Incorporating (2R,6R)-1,2,6-trimethylpiperazine into high-throughput screening (HTS) libraries provides a distinct strategic advantage. The specific stereochemical configuration of the methyl groups at the C2 and C6 positions locks the piperazine ring into a defined chair conformation. This pre-organization projects substituents along precise 3D vectors, significantly enhancing target engagement (particularly in kinase hinge regions) while sterically shielding the nitrogen atoms from off-target interactions[3].

High-Throughput Library Synthesis Workflow

Generating a robust HTS library around the (2R,6R)-1,2,6-trimethylpiperazine core requires synthetic methodologies that can overcome the inherent steric hindrance of the secondary amines. Traditional nucleophilic aromatic substitution (SNAr) often fails or requires harsh conditions that degrade library diversity. Therefore, palladium-catalyzed Buchwald-Hartwig cross-coupling is the mandated approach for N-arylation, enabling the rapid functionalization of the scaffold across a diverse array of aryl halides[3].

SynthWorkflow A Core Scaffold: (2R,6R)-1,2,6-Trimethylpiperazine B Parallel N-Functionalization (Buchwald-Hartwig Coupling) A->B Diverse Aryl Halides C High-Throughput Purification (Automated Prep-HPLC) B->C Crude Library D Quality Control (UPLC-MS, Purity >85%) C->D Purified Fractions E Acoustic Dispensing (384/1536-well HTS Plates) D->E Validated Hits

Workflow for incorporating (2R,6R)-1,2,6-trimethylpiperazine into HTS libraries.

Self-Validating Experimental Protocols

To ensure the integrity of the HTS library, the following protocols integrate self-validating checkpoints. These ensure that experimental failures are caught in real-time, preventing false negatives during downstream biological screening[4].

Protocol A: 384-Well Automated Buchwald-Hartwig Cross-Coupling

Causality for Experimental Choices: The N4 position of 1,2,6-trimethylpiperazine is highly hindered. We utilize Xantphos and Pd(dba)₂ as the catalytic system, which has been empirically proven to successfully couple sterically congested piperazines in the development of ALK2 inhibitors[3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of (2R,6R)-1,2,6-trimethylpiperazine (0.2 M) and lithium tert-butoxide (0.6 M) in anhydrous 1,4-dioxane. Prepare a separate catalyst master mix containing Pd(dba)₂ (10 mol%) and Xantphos (15 mol%) in 1,4-dioxane.

  • Library Dispensing: Using an automated liquid handler under an inert argon atmosphere, dispense 10 µL of diverse aryl halide monomers (0.2 M in dioxane) into a 384-well glass-lined reaction block.

  • Reaction Assembly: Add 10 µL of the scaffold/base solution and 5 µL of the catalyst master mix to each well.

  • Self-Validation Checkpoint (Internal Control): Dedicate wells A1 through A4 to a reference reaction using 1-bromo-4-iodobenzene. Logic: If post-reaction LC-MS analysis of these specific wells shows <90% conversion, the entire plate is flagged for catalyst oxidation or dispensing error, preventing the progression of a failed library.

  • Execution: Seal the 384-well block with a pierceable aluminum seal and heat at 100°C for 16 hours in a high-throughput orbital shaker.

  • Workup: Quench the reactions with 25 µL of highly pure water, extract with 50 µL of ethyl acetate, and transfer the organic layer to a new plate for automated Prep-HPLC purification.

Protocol B: Acoustic Dispensing and HTS Quality Control

Causality for Experimental Choices: False positives in HTS frequently arise from compound precipitation or DMSO hydration. Acoustic liquid handling (e.g., Echo 555) uses sound energy to transfer nanoliter droplets, eliminating pipette tips (and thus cross-contamination) while allowing real-time fluid property measurements.

Step-by-Step Methodology:

  • Formatting: Dissolve the purified (2R,6R)-1,2,6-trimethylpiperazine library compounds in anhydrous DMSO to a normalized concentration of 10 mM.

  • Acoustic Transfer: Load the source plate into the acoustic dispenser. Program the transfer of 40 nL of each compound into dry 384-well assay plates (final assay concentration of 10 µM in a 40 µL assay volume).

  • Self-Validation Checkpoint (Impedance Monitoring): Enable the acoustic wave time-of-flight (ToF) measurement. Logic: As DMSO absorbs atmospheric water, its acoustic impedance changes. The system must be programmed to automatically flag and skip any source well exhibiting >10% water content, ensuring only accurate compound concentrations are screened.

  • Storage: Hermetically seal the destination plates and store at -20°C until biological screening.

Quantitative Data: Scaffold Property Comparison

The incorporation of the (2R,6R)-1,2,6-trimethyl substitution pattern fundamentally alters the physicochemical profile of the resulting library compared to unsubstituted piperazines[5].

PropertyUnsubstituted Piperazine(2R,6R)-1,2,6-TrimethylpiperazinePharmacological Impact in Drug Design
Fraction sp³ (Fsp³) 0.000.43Enhances 3D complexity, improving target specificity and clinical success rates.
Conformational Flexibility High (Rapid chair flipping)Restricted (Equatorial methyls favored)Pre-organizes binding vectors, reducing the entropic penalty upon target binding.
Steric Hindrance LowHigh at N1, Moderate at N4Decreases susceptibility to off-target hERG ion channel binding (reduced cardiotoxicity).
Metabolic Stability Susceptible to α-oxidationHighly stable (Sterically blocked)Prolongs half-life and reduces hepatic clearance rates.
Lipophilicity (cLogP) LowModerateImproves membrane permeability and blood-brain barrier (BBB) penetration.

Downstream Application: Target Engagement Screening

Libraries built on the (2R,6R)-1,2,6-trimethylpiperazine scaffold are highly effective in kinase inhibitor discovery[3]. Once plated, the library can be validated using a competitive target engagement assay, such as NanoBRET, which measures the displacement of a fluorescent tracer from the kinase ATP-binding pocket in live cells.

NanoBRET A Nluc-Kinase Fusion (Expressed in HEK293) C High BRET Signal (Proximity Intact) A->C B Fluorescent Tracer (Binds ATP Pocket) B->C D Test Compound (Piperazine Library Hit) C->D Addition of Library E Tracer Displacement (Competitive Binding) D->E High Affinity Binding F Loss of BRET Signal (Quantifiable IC50) E->F Signal Reduction

NanoBRET target engagement assay logic for screening piperazine-based kinase inhibitors.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • Targeting ALK2: An Open Science Approach to Developing Therapeutics for the Treatment of Diffuse Intrinsic Pontine Glioma Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL:[Link]

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries Source: 5z.com / Combinatorial Chemistry Literature URL:[Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery Source: National Institutes of Health (NIH) URL:[Link]

Sources

Application

Application Note: High-Throughput Isolation of (2R,6R)-1,2,6-Trimethylpiperazine via Diastereomeric Crystallization

Introduction & Rationale (2R,6R)-1,2,6-trimethylpiperazine is a configurationally defined, C-methyl-rich heterocycle characterized by its moderate polarity and low molar mass[1]. These physicochemical properties make it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

(2R,6R)-1,2,6-trimethylpiperazine is a configurationally defined, C-methyl-rich heterocycle characterized by its moderate polarity and low molar mass[1]. These physicochemical properties make it a highly attractive structural fragment in modern medicinal chemistry. It serves as a critical building block in the development of allosteric inhibitors for Carbamoyl Phosphate Synthetase 1 (CPS1), therapeutic p38 kinase inhibitors[2], and is actively investigated as a neuroprotective metabolite of ketamine for treatment-resistant depression[1].

Because biological targets are highly stereospecific, isolating the enantiopure (2R,6R) isomer from its meso and (2S,6S) counterparts is a critical prerequisite for drug development. While multiple resolution techniques exist, achieving a scalable balance between enantiomeric excess (ee), throughput, and operational cost remains a significant process chemistry challenge.

Comparative Analysis of Resolution Methods

The isolation of enantiopure (2R,6R)-1,2,6-trimethylpiperazine can be approached via chromatographic, enzymatic, or crystallization-based methodologies.

As summarized in the table below, chromatographic resolution via Chiral HPLC requires precolumn derivatization with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) to achieve baseline separation[1]. While this yields exceptional purity (99% ee), it is fundamentally limited by low throughput and high solvent costs. Enzymatic kinetic resolution (e.g., lipase-catalyzed acetylation) offers a more scalable throughput but plateaus at an insufficient 85% ee[1].

Diastereomeric crystallization emerges as the superior paradigm for preparative-scale isolation, delivering 85% yield and 99% ee at a fraction of the cost[1].

Table 1: Performance Metrics of Isomer Resolution Techniques
Resolution TechniqueEnantiomeric Excess (ee %)ThroughputCost
Chiral HPLC (with GITC derivatization) 99%LowHigh
Enzymatic Kinetic Resolution 85%ModerateMedium
Diastereomeric Crystallization 99%HighLow

Mechanistic Principles of Diastereomeric Crystallization

The success of this protocol relies on the precise selection of Dibenzoyl-L-tartaric acid (DBTA) as the resolving agent. The bulky benzoyl groups on the chiral tartaric acid core create a highly rigid and sterically demanding chiral environment.

When DBTA is introduced to the isomeric mixture of 1,2,6-trimethylpiperazine, it forms diastereomeric salts with distinct thermodynamic solubility profiles. The (2R,6R)-enantiomer pairs with DBTA to form a highly crystalline, insoluble salt in protic solvent systems (such as ethanol/water). Conversely, the (2S,6S) and meso isomers form significantly more soluble salts that remain dissolved in the mother liquor. This stark solubility differential is the thermodynamic driver that enables the physical separation of the isomers via simple filtration.

Experimental Protocol: Step-by-Step Methodology

This self-validating protocol is designed to ensure maximum enantiomeric purity by strictly controlling the thermodynamic parameters of the crystallization process.

Step 1: Diastereomeric Salt Formation

  • Action: Dissolve 100 mmol of racemic/isomeric 1,2,6-trimethylpiperazine and 100 mmol of Dibenzoyl-L-tartaric acid (DBTA) in 150 mL of an ethanol/water mixture (9:1 v/v).

  • Causality: The 9:1 ethanol/water ratio provides optimal solubility at reflux while ensuring a steep solubility curve upon cooling, which is essential for maximizing the precipitation of the target salt.

Step 2: Thermodynamic Equilibration

  • Action: Heat the suspension to 80 °C under continuous stirring until a clear, homogenous solution is achieved. Hold at this temperature for 30 minutes.

  • Causality: Complete dissolution eradicates any kinetically formed mixed crystals, ensuring that the subsequent crystallization is purely thermodynamically driven.

Step 3: Controlled Crystallization

  • Action: Cool the solution from 80 °C to 20 °C at a strictly controlled ramp rate of 0.1 °C/min. (Optional: Seed crystals of the pure (2R,6R)-salt may be added at 60 °C).

  • Causality: A slow cooling rate prevents supersaturation spikes, avoiding the co-precipitation (kinetic entrapment) of the more soluble (2S,6S) and meso salts into the crystal lattice of the (2R,6R)-DBTA salt.

Step 4: Isolation and Washing

  • Action: Isolate the precipitate via vacuum filtration. Wash the filter cake with 2 x 20 mL of ice-cold ethanol.

  • Causality: Ice-cold ethanol removes residual mother liquor containing undesired isomers without significantly dissolving the purified (2R,6R)-salt.

Step 5: Alkaline Hydrolysis (Free-Basing)

  • Action: Suspend the isolated salt in 100 mL of deionized water and adjust the pH to >12 using 5M NaOH. Extract the aqueous layer with Dichloromethane (DCM) (3 x 50 mL).

  • Causality: The highly basic environment breaks the diastereomeric salt, partitioning the water-soluble sodium tartrate into the aqueous phase while the lipophilic free amine ((2R,6R)-1,2,6-trimethylpiperazine) migrates into the organic DCM phase.

Step 6: Concentration and Analytical Validation

  • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure product. Validate enantiomeric purity via Chiral HPLC.

  • Causality: To analytically validate the success of the isolation, precolumn derivatization with GITC is required. GITC transforms the isolated enantiomers into strongly UV-active diastereomeric thioureas, enabling baseline separation and accurate quantification of the >99% ee[1].

Process Workflow Visualization

Workflow Racemic Racemic 1,2,6-Trimethylpiperazine Reaction Diastereomeric Salt Formation (Ethanol/Water, 80°C) Racemic->Reaction Agent Dibenzoyl-L-tartaric acid (DBTA) Agent->Reaction Cooling Controlled Cooling (0.1°C/min to 20°C) Reaction->Cooling Filtration Filtration Cooling->Filtration Solid (2R,6R)-Salt (Solid) 85% Yield Filtration->Solid Insoluble Liquid Mother Liquor (Other Isomers) Filtration->Liquid Soluble Hydrolysis Alkaline Hydrolysis (pH > 12) Solid->Hydrolysis Extraction Solvent Extraction (DCM) Hydrolysis->Extraction Product Enantiopure (2R,6R)-1,2,6-Trimethylpiperazine (>99% ee) Extraction->Product

Fig 1. Workflow for the diastereomeric crystallization of (2R,6R)-1,2,6-trimethylpiperazine.

References

  • [1] Title: (2R,6R)-1,2,6-Trimethylpiperazine - Smolecule | Source: smolecule.com | URL:

  • [2] Title: SUBSTITUTED PYRAZOLES AS P38 KINASE INHIBITORS - Patent 1144403 | Source: epo.org | URL:

Sources

Technical Notes & Optimization

Troubleshooting

preventing degradation of (2R,6R)-1,2,6-trimethylpiperazine during 2-8°C inert storage

Welcome to the Technical Support Center for Piperazine Derivative Stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (2R,6R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperazine Derivative Stability. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical vulnerabilities of (2R,6R)-1,2,6-trimethylpiperazine .

While 2-8°C inert storage is the industry standard for piperazine derivatives, degradation often still occurs due to a misunderstanding of gas solubility thermodynamics and the compound's dual-amine reactivity. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure absolute compound integrity.

The Causality of Degradation: Why 2-8°C Inert Storage Fails

(2R,6R)-1,2,6-trimethylpiperazine possesses a unique structural dichotomy: a sterically hindered tertiary amine at N1 and a highly reactive secondary amine at N4 . This makes the molecule susceptible to three distinct degradation pathways:

  • Carbamate Polymerization (CO2 Exposure): The secondary N4 amine acts as a strong nucleophile, attacking atmospheric CO2 to form a zwitterionic intermediate, which rapidly deprotonates into a highly stable piperazine carbamate [1] [2].

  • N-Oxidation (O2 Exposure): The tertiary N1 amine is highly susceptible to oxidation, forming N-oxide derivatives when exposed to dissolved oxygen [4].

  • Hydrolytic Cleavage (Moisture): Piperazines are notoriously hygroscopic. Moisture absorption leads to hydrate formation, which alters the compound's physicochemical properties and acts as a medium for ring-opening hydrolysis [3].

The Cold Storage Paradox: According to Henry's Law, the solubility of gases (O2 and CO2) in liquids increases as temperature decreases. If a vial is sealed under ambient conditions and placed in a 2-8°C refrigerator, the chilling process actively drives headspace oxygen and CO2 into the piperazine matrix. When the sample is later warmed, these dissolved gases rapidly react with the amines.

Degradation PZ (2R,6R)-1,2,6-Trimethylpiperazine (Intact API) O2 Dissolved O2 (Henry's Law Effect) PZ->O2 Poor Degassing CO2 Atmospheric CO2 (Glovebox Failure) PZ->CO2 Seal Permeation H2O Condensation (Cold Shock) PZ->H2O Opened while Cold Deg1 N1-Oxide Derivatives O2->Deg1 Tertiary Amine Attack Deg2 N4-Carbamate Species CO2->Deg2 Secondary Amine Attack Deg3 Hydrates & Hydrolysis H2O->Deg3 Hygroscopic Absorption

Fig 1: Primary degradation pathways of (2R,6R)-1,2,6-trimethylpiperazine.

Quantitative Stability Profile

To benchmark your storage efficacy, refer to the expected stability matrix below, synthesized from kinetic degradation studies of piperazine analogs [3] [5].

Storage TemperatureAtmosphere / Seal IntegrityPrimary Degradation PathwayExpected Shelf-Life (>98% Purity)
20-25°C (Ambient) Ambient Air / Poor SealCarbamate & N-Oxide Formation< 1 Week
2-8°C (Fridge) Ambient Air / Poor SealCarbamate Formation< 1 Month
2-8°C (Fridge) Argon / PTFE Crimp SealTrace Hydrolysis (Condensation)6-12 Months
-20°C (Freezer) Argon / PTFE Crimp SealNone (Kinetically frozen)> 12 Months

Troubleshooting FAQs

Q1: I stored my (2R,6R)-1,2,6-trimethylpiperazine under Argon at 2-8°C, but NMR still shows carbamate peaks. Why? A1: You likely purged the headspace but failed to degas the matrix. Because piperazine absorbs CO2 rapidly, any dissolved CO2 present in the liquid phase prior to the Argon purge remains trapped. At 2-8°C, this dissolved CO2 reacts with the N4 amine. Solution: You must perform a Freeze-Pump-Thaw cycle (see Protocol 1) prior to final inert gas backfilling.

Q2: The compound has turned into a viscous, cloudy gel. Is it ruined? A2: Yes. This physical change indicates massive hygroscopic moisture absorption and subsequent hydrate/carbamate polymerization [1] [3]. This occurs when a 2-8°C vial is opened at room temperature without prior equilibration. Atmospheric moisture immediately condenses inside the cold vial.

Q3: Why should I use Argon instead of Nitrogen for the inert blanket? A3: Argon is heavier than air (density 1.78 g/L vs. air's 1.22 g/L), whereas Nitrogen is slightly lighter (1.16 g/L). When accessing the vial, Argon settles over the piperazine, creating a physical barrier against CO2 and O2. Nitrogen rapidly dissipates, leaving the compound vulnerable the moment the septum is pierced.

Standard Operating Protocols (SOPs)

To establish a self-validating system where degradation is physically impossible, follow these two critical workflows.

Protocol 1: Matrix Degassing (Freeze-Pump-Thaw)

Purpose: To remove dissolved O2 and CO2 from the liquid matrix prior to cold storage.

  • Freeze: Place the Schlenk flask containing the piperazine into a liquid nitrogen bath until completely frozen solid. (Causality: Freezing prevents the compound from boiling off under high vacuum).

  • Pump: Open the flask to a high-vacuum line (target < 0.1 Torr) for 3-5 minutes to evacuate the headspace.

  • Thaw: Isolate the flask from the vacuum and allow it to thaw in a room-temperature water bath. You will see bubbles forming—this is the trapped O2 and CO2 escaping the matrix.

  • Repeat: Repeat this cycle a minimum of 3 times. The system is self-validating when no bubbles form during the final thaw step.

  • Backfill: Backfill the flask with ultra-high purity (UHP) Argon.

Protocol 2: Cold Storage & Access Workflow

Purpose: To prevent condensation and atmospheric ingress during routine use.

  • Seal: Use a PTFE-lined silicone septum crimp cap. Standard rubber septa are highly permeable to oxygen over time.

  • Store: Place the vial in a secondary desiccator jar filled with Drierite, then place it in the 2-8°C refrigerator.

  • Equilibrate (Critical): Before use, remove the desiccator jar from the fridge and let it sit at room temperature for at least 30 minutes . (Causality: Opening a cold vial causes immediate water condensation. The vial must reach ambient temperature first).

  • Access: Pierce the septum using a positive-pressure Argon balloon attached to a needle to replace any withdrawn volume with inert gas.

Workflow Start API Preparation Degas Freeze-Pump-Thaw (Removes Dissolved Gases) Start->Degas Purge UHP Argon Backfill (Heavy Gas Barrier) Degas->Purge Seal PTFE Crimp Seal (Prevents O2 Permeation) Purge->Seal Store Store at 2-8°C (In Secondary Desiccator) Seal->Store Warm Equilibrate to RT (Prevents Condensation) Store->Warm Access Access via Schlenk/Argon (Maintains Integrity) Warm->Access

Fig 2: Optimized workflow for the inert storage and access of hygroscopic piperazines.

References

  • Stowe, H. M., Paek, E., & Hwang, G. S. (2016). First-principles assessment of CO2 capture mechanisms in aqueous piperazine solution. Physical Chemistry Chemical Physics.[Link]

  • Ying, J., Raets, S., & Eimer, D. (2016). The Activator Mechanism of Piperazine in Aqueous Methyldiethanolamine Solutions. 13th International Conference on Greenhouse Gas Control Technologies.[Link]

  • Biosynce Blog. (2025). What are the stability conditions of piperazine?. Biosynce.[Link]

  • Goldman, M. J., Fine, N. A., & Rochelle, G. T. (2013). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Environmental Science & Technology.[Link]

Optimization

troubleshooting low binding affinity with (2R,6R)-1,2,6-trimethylpiperazine scaffolds

Welcome to the technical support guide for researchers utilizing the (2R,6R)-1,2,6-trimethylpiperazine scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, found in over 100 FDA-approved dr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers utilizing the (2R,6R)-1,2,6-trimethylpiperazine scaffold. This privileged structure is a cornerstone in modern medicinal chemistry, found in over 100 FDA-approved drugs, valued for its ability to modulate pharmacokinetic properties and serve as a versatile core.[1] However, its conformational rigidity can present unique challenges, often manifesting as unexpectedly low binding affinity.

This guide provides a structured, causality-driven approach to troubleshooting these issues. We will move beyond simple protocols to explore the underlying reasons for binding failures and provide a logical framework for diagnosing and solving them.

Part 1: Core Troubleshooting Guide for Low Binding Affinity

Low binding affinity is rarely a single-issue problem. It's often a multifactorial challenge stemming from the intricate dance between ligand conformation, electrostatics, and the topology of the target's binding pocket. The following workflow provides a systematic approach to deconvoluting this problem.

Troubleshooting_Workflow cluster_0 cluster_1 cluster_2 start Start: Low Binding Affinity Observed p1 Problem Identification Is the issue related to the scaffold's core conformation or peripheral substituents? start->p1 p2 Hypothesis 1: Conformational Rigidity The piperazine chair is incorrectly oriented or too rigid for an induced fit. p1->p2 p3 Hypothesis 2: Steric Hindrance Methyl groups or appended R-groups clash with the binding pocket. p1->p3 p4 Hypothesis 3: Suboptimal Pharmacodynamics Incorrect placement of H-bond donors/acceptors or lipophilic groups. p1->p4 d1 Diagnosis for H1 Computational Modeling (Docking & MD) to check pose 2D-NMR (NOESY/ROE) to confirm solution conformation p2:f0->d1:f0 d2 Diagnosis for H2 Co-crystallography to visualize interactions SAR via smaller substituents p3:f0->d2:f0 d3 Diagnosis for H3 Analyze binding pocket for missed interactions (H-bonds, salt bridges) Measure LogP/solubility to assess physicochemical properties p4:f0->d3:f0 s1 Solution for H1 Scaffold Hopping: Test bioisosteres (e.g., pyrrolidines, azabicyclo[3.1.0]hexanes) Introduce flexibility by removing methyl groups (if stereochemistry is not critical) d1:f0->s1:f0 s2 Solution for H2 Systematically truncate or modify R-groups Shift attachment point on the piperazine ring d2:f0->s2:f0 s3 Solution for H3 Add/remove functional groups to match pocket environment Modify distal groups to alter LogP and solubility d3:f0->s3:f0

Caption: Troubleshooting Workflow for Low Binding Affinity.

Issue 1: Conformational Rigidity and Pre-organization

The Underlying Science: The (2R,6R)-dimethyl substitution locks the piperazine ring into a highly stable chair conformation.[2] While this pre-organization can be beneficial by reducing the entropic penalty of binding, it becomes a liability if this rigid conformation is not complementary to the target's binding site. The energetic penalty to force the ring into a higher-energy boat or twist-boat state to achieve an "induced fit" can be significant (approximately 3-5 kcal/mol), directly reducing the observable binding affinity.[3]

Diagnostic Steps:

  • Computational Modeling: Perform molecular docking simulations to predict the binding mode.[4][5] If the lowest energy pose shows poor interactions or if the ligand must adopt a high-energy conformation to fit, this suggests a conformational mismatch.

  • Conformational Analysis: Use computational methods to benchmark the energy difference between the chair, boat, and twisted-boat conformations of your specific ligand.[6][7] This will quantify the energetic penalty associated with the bound-state geometry.

  • NMR Spectroscopy: For soluble ligands, 2D-NMR techniques like NOESY or ROESY can provide experimental evidence of the molecule's predominant conformation in solution, which can then be compared to the computationally predicted bound conformation.

Potential Solutions:

  • Scaffold Hopping (Bioisosteric Replacement): This is a powerful strategy to retain key pharmacophoric features while altering the core geometry.[8] Consider replacing the (2R,6R)-1,2,6-trimethylpiperazine scaffold with more flexible or differently shaped cores.

    • Pyrrolidine-based isosteres: Offer different vector projections and conformational flexibility.[9][10]

    • (3-azabicyclo[3.1.0]hexan-6-yl)methanamine: A known rigid bioisostere that can address pharmacokinetic issues while presenting a different geometry.[9]

  • Simplification: If the stereochemistry of the methyl groups is not essential for recognition, synthesize an analog with a simple N-methylpiperazine or unsubstituted piperazine to introduce conformational flexibility.

Issue 2: Steric Hindrance

The Underlying Science: The two methyl groups on the (2R,6R)-1,2,6-trimethylpiperazine scaffold are fixed in pseudo-axial or pseudo-equatorial positions. Similarly, large substituents appended to the scaffold can lead to direct steric clashes with amino acid residues in the binding pocket, preventing optimal engagement.

Diagnostic Steps:

  • Co-crystallography: The gold standard for diagnosing steric hindrance is to obtain a high-resolution crystal structure of the protein-ligand complex.[11] This will provide unambiguous evidence of any clashes.

  • Structure-Activity Relationship (SAR) Analysis: As outlined in the table below, systematically modify the substituents (R¹ and R²) and measure the impact on binding affinity. A steep negative SAR upon increasing substituent size at a specific position is a strong indicator of a steric clash.[12][13]

  • Computational Docking: Docking studies can often predict potential steric clashes, guiding the SAR exploration.[4]

Potential Solutions:

  • Systematic Truncation: Synthesize analogs where the clashing group is made smaller (e.g., replace an isopropyl with a methyl group) or removed entirely.

  • Linker Modification: If the clash comes from a larger appended group, vary the length or composition of the linker connecting it to the piperazine core to allow it to occupy a more favorable region of the pocket.

  • Isomeric Scaffolds: Consider synthesizing the (2S,6S) or the meso (2R,6S) isomers. While synthetically challenging, this can completely reorient the methyl groups and may resolve a specific steric problem.

Illustrative SAR Table for Diagnosing Steric Hindrance
Compound IDR¹ (at N1)R² (at N4)Binding Affinity (Kᵢ, nM)Interpretation
1 (Parent) H 4-methoxybenzoyl 360 Baseline activity. [14]
2H4-ethoxybenzoyl180Slight size increase is tolerated or favorable.
3H4-tert-butylbenzoyl>10,000Steep drop in affinity suggests a steric clash with the R² group.
4Acetyl4-methoxybenzoyl1,500Small R¹ group is detrimental, possibly disrupting a key interaction or introducing a minor clash.
5Isobutyryl4-methoxybenzoyl>10,000Large R¹ group is not tolerated, indicating a steric clash at the N1 position.

Part 2: Key Experimental Protocols

Accurate measurement of binding affinity is critical for any troubleshooting effort. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold-standard biophysical techniques.[11][15][16]

Protocol 1: Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (Kₐ, ΔH, ΔS) in a single, label-free experiment.[15]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a concentrated solution of the target protein (typically 10-100 µM) and the ligand (typically 10-20x the protein concentration).

    • Crucially, both protein and ligand must be in identical buffer solutions, including the same concentration of any solvents like DMSO. Dialyze the protein against the final buffer extensively.

    • Degas both solutions thoroughly immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

  • Titration:

    • Perform an initial small injection (e.g., 0.5 µL) to remove any material from the syringe tip, and discard this data point during analysis.

    • Execute a series of small, spaced injections (e.g., 2-3 µL each) of the ligand into the protein solution. Allow the system to return to baseline between injections.

    • Continue until the binding sites are saturated and the heat of injection is equivalent to the heat of dilution.

  • Data Analysis:

    • Integrate the area under each injection peak to determine the heat change.

    • Plot the heat change per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the association constant (Kₐ), enthalpy (ΔH), and stoichiometry (n). The dissociation constant (Kₐ) is the reciprocal of Kₐ.

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free technique that measures changes in refractive index at the surface of a sensor chip as a ligand in solution binds to an immobilized protein, providing kinetic data (kₐ, kₐ) and affinity (Kₐ).[11][17]

Step-by-Step Methodology:

  • Chip Preparation and Immobilization:

    • Select a sensor chip appropriate for your protein (e.g., a CM5 chip for amine coupling).

    • Activate the chip surface (e.g., with EDC/NHS).

    • Immobilize the protein to the desired density on a flow cell. Use a separate flow cell as a reference, activating and deactivating it without adding protein.

    • Deactivate any remaining active esters.

  • Binding Analysis (Kinetics):

    • Prepare a series of dilutions of your ligand in running buffer. Include a "zero concentration" sample (buffer only) for double referencing.

    • Inject the ligand solutions over both the active and reference flow cells at a constant flow rate, starting with the lowest concentration.

    • Association Phase: Monitor the increase in response units (RU) as the ligand binds.

    • Dissociation Phase: After the injection, flow running buffer over the chip and monitor the decrease in RU as the ligand dissociates.

    • Regeneration: If necessary, inject a regeneration solution to remove all bound ligand before the next concentration.

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Subtract the "zero concentration" (buffer only) injection signal to correct for drift.

    • Fit the association and dissociation curves for all concentrations simultaneously to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ) and the dissociation rate constant (kₐ).

    • The equilibrium dissociation constant (Kₐ) is calculated as kₐ/kₐ.

Part 3: Visualization of Core Concepts

Piperazine_Conformations cluster_chair Chair (Low Energy) cluster_boat Boat (High Energy) cluster_twist Twist-Boat (Intermediate) Chair Twist Chair->Twist ~3 kcal/mol Boat Boat->Twist Twist->Chair Twist->Boat ~2 kcal/mol

Caption: Energy landscape of piperazine ring conformations.

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for (2R,6R)-1,2,6-Trimethylpiperazine Chiral Analysis

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges during the chiral analysis of aliphatic amines.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical researchers, scientists, and drug development professionals facing chromatographic challenges during the chiral analysis of aliphatic amines. Here, we address the specific mechanistic causes of peak tailing for (2R,6R)-1,2,6-trimethylpiperazine and provide field-proven, self-validating protocols to achieve baseline enantiomeric resolution.

Mechanistic Overview: The Root Cause of Peak Tailing

(2R,6R)-1,2,6-trimethylpiperazine is a chiral aliphatic diamine containing both a secondary and a tertiary amine. Due to the lack of resonance stabilization (which is present in aromatic amines), piperazine derivatives are highly basic, with pKa​ values typically ranging from 5.3 to 9.7, as detailed in the 1[1].

In chiral HPLC, the most commonly used Chiral Stationary Phases (CSPs) are derivatized polysaccharides (e.g., amylose or cellulose tris-phenylcarbamates) coated or immobilized on a silica matrix. The root cause of peak tailing lies in the secondary interactions between the analyte and the column matrix. Residual silanol groups (Si-OH) on the silica support are acidic ( pKa​ ~4.5). In standard mobile phases, these silanols dissociate into negatively charged Si-O⁻ species, which form strong electrostatic (ion-exchange) interactions with the positively charged, protonated 1,2,6-trimethylpiperazine[2]. This causes a fraction of the analyte molecules to be retained longer than the bulk flow, resulting in severe peak asymmetry and loss of chiral resolution.

Diagnostic & Troubleshooting Workflow

TroubleshootingWorkflow Start Observe Peak Tailing for 1,2,6-Trimethylpiperazine CheckSystem Check Extra-Column Volume & System Dead Volume Start->CheckSystem IsSystemOK Is System Optimized? CheckSystem->IsSystemOK FixSystem Minimize Tubing Length & Check Fittings IsSystemOK->FixSystem No CheckMobilePhase Evaluate Mobile Phase Additives IsSystemOK->CheckMobilePhase Yes FixSystem->CheckSystem AddDEA Add 0.1% Diethylamine (DEA) to Mask Silanols CheckMobilePhase->AddDEA CheckShape Is Peak Shape Symmetrical (As < 1.5)? AddDEA->CheckShape AddTFA Add 0.1% TFA + 0.1% DEA (Ion-Pairing Strategy) CheckShape->AddTFA No Success Proceed to Chiral Quantification CheckShape->Success Yes CheckShape2 Is Resolution (Rs > 1.5) Achieved? AddTFA->CheckShape2 SwitchColumn Switch to Immobilized CSP or SFC Mode CheckShape2->SwitchColumn No CheckShape2->Success Yes SwitchColumn->Success

Troubleshooting workflow for resolving peak tailing in basic chiral amines.

Frequently Asked Questions (FAQs)

Q1: Why does (2R,6R)-1,2,6-trimethylpiperazine tail more severely than aromatic amines on polysaccharide columns? A1: Aromatic amines have lower basicity ( pKa​ ~4-5) due to resonance stabilization, meaning they remain largely unprotonated in neutral organic mobile phases. In contrast, aliphatic amines like 1,2,6-trimethylpiperazine are highly basic ( pKa​ > 9) and exist as cations. These cations interact strongly via ion-exchange with the acidic residual silanols on the silica support of the CSP, causing delayed elution of a portion of the analyte band (tailing)[2].

Q2: Which mobile phase additives are most effective for resolving this tailing without degrading the chiral stationary phase? A2: For basic aliphatic amines, a competitive base such as Diethylamine (DEA) or Triethylamine (TEA) at 0.1% (v/v) is the standard first-line additive. DEA acts as a sacrificial base; because of its small size and high basicity, it penetrates the silica pores and preferentially binds to the active silanol sites, masking them from the piperazine analyte.

If DEA alone is insufficient, a combination of an acidic and basic additive—such as 0.1% DEA and 0.1% Trifluoroacetic acid (TFA)—is highly effective. This creates a buffered polar organic mobile phase where TFA protonates the analyte to form a neutral ion pair, which interacts more efficiently with the neutral polysaccharide CSP, enhancing both peak shape and enantioselectivity, as supported by research in the 3[3].

Q3: How do I validate if the tailing is caused by column degradation versus a mobile phase mismatch? A3: You must employ a self-validating diagnostic step. Inject a neutral chiral probe (e.g., trans-stilbene oxide). If the neutral probe exhibits symmetrical peaks (Asymmetry factor As​ between 0.9 and 1.2) but your piperazine tails, the issue is a chemical mobile phase mismatch (silanol interaction). If the neutral probe also tails or shows split peaks, the physical column bed has likely degraded or developed a void, requiring column replacement.

Q4: Can I use Supercritical Fluid Chromatography (SFC) to bypass these issues? A4: Yes. SFC is an excellent alternative for chiral aliphatic amines. Using supercritical CO₂ with a polar co-solvent (like methanol) containing basic additives (e.g., 0.1% DEA or ammonium acetate) significantly reduces peak tailing. The low viscosity and high diffusivity of supercritical CO₂ improve mass transfer kinetics, sharpening peaks and reducing analysis time compared to normal-phase HPLC[4].

Experimental Protocol: Preparation and Optimization of DEA/TFA-Modified Mobile Phase

To establish a self-validating, reproducible method for the chiral separation of 1,2,6-trimethylpiperazine, follow this precise protocol:

Step 1: Solvent and Additive Preparation

  • Measure the required volume of HPLC-grade polar modifier (e.g., Isopropanol or Ethanol).

  • Add exactly 0.1% (v/v) Diethylamine (DEA) and 0.1% (v/v) Trifluoroacetic acid (TFA) directly into the polar modifier. Causality Note: Adding modifiers to the polar solvent first prevents localized precipitation of the DEA-TFA salt, which can occur if added directly to non-polar bulk solvents like Hexane.

  • Mix the modified polar solvent with the bulk hydrocarbon solvent (e.g., Hexane) to achieve the desired isocratic ratio (e.g., 90:10 Hexane:IPA). Sonicate for 10 minutes to degas.

Step 2: System and Column Equilibration

  • Flush the HPLC system (without the column attached) with 50 mL of Isopropanol to remove any residual acidic buffers from previous achiral runs, which could prematurely neutralize the DEA.

  • Attach the polysaccharide CSP column (e.g., Chiralpak AD-H or equivalent).

  • Pump the DEA/TFA-modified mobile phase at a low flow rate (0.5 mL/min) for at least 20 column volumes (CV). Causality Note: Polysaccharide columns require extensive equilibration when switching to additive-modified mobile phases to allow the DEA to fully saturate the active silanol sites.

Step 3: System Validation & Analysis

  • Inject a neutral chiral probe (e.g., trans-stilbene oxide) to validate column bed integrity. Ensure As​ < 1.2.

  • Inject the (2R,6R)-1,2,6-trimethylpiperazine sample. Monitor at the appropriate UV wavelength or via ELSD/CAD if UV absorbance is poor.

  • Calculate the Asymmetry factor ( As​ ) at 10% peak height. If As​ > 1.5, increase DEA concentration incrementally up to 0.2% (v/v), ensuring you do not exceed the column manufacturer's pH limits.

Quantitative Data Summary

The following table summarizes expected chromatographic performance metrics for 1,2,6-trimethylpiperazine on a standard coated amylose CSP under various mobile phase conditions.

Mobile Phase CompositionPeak Asymmetry ( As​ ) Enantiomer 1Peak Asymmetry ( As​ ) Enantiomer 2Chiral Resolution ( Rs​ )Mechanism of Action
Hexane/IPA (90:10)> 3.5 (Severe Tailing)> 4.0 (Severe Tailing)< 0.8 (Co-elution)Unmasked silanol interactions
Hexane/IPA + 0.1% DEA1.41.61.5Silanol masking by competitive base
Hexane/IPA + 0.1% TFA2.83.11.1Partial ion-pairing, insufficient masking
Hexane/IPA + 0.1% DEA + 0.1% TFA1.051.102.4Synergistic silanol masking and neutral ion-pair formation

References

  • Title: pKa Values of Some Piperazines at (298, 303, 313, and 323)
  • Title: Chemically Bonded Phases in Chromatographic Silicas Source: Veeprho URL
  • Title: On the Effect of Basic and Acidic Additives on the Separation of the Enantiomers of Some Basic Drugs With Polysaccharide-Based Chiral Selectors and Polar Organic Mobile Phases Source: Journal of Chromatography A URL
  • Title: Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background Source: Chromatography Online URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Potential Efficacy of (2R,6R)-1,2,6-trimethylpiperazine and Standard Antidepressants

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the putative novel antidepressant compound (2R,6R)-1,2,6-trimethylpiperazine and established standard antidepr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the putative novel antidepressant compound (2R,6R)-1,2,6-trimethylpiperazine and established standard antidepressants. Due to the nascent stage of research into the psychoactive properties of (2R,6R)-1,2,6-trimethylpiperazine, this document will focus on a theoretical comparison of its known biological mechanisms with the well-documented pathways of conventional antidepressants. The aim is to offer a forward-looking perspective for researchers in the field of neuropsychopharmacology and drug development.

Introduction: A Novel Compound in a Crowded Field

Major Depressive Disorder (MDD) is a complex and heterogeneous psychiatric condition, and while numerous antidepressant medications are available, a significant portion of patients fail to achieve remission. This therapeutic gap drives the ongoing search for novel pharmacological agents with distinct mechanisms of action. (2R,6R)-1,2,6-trimethylpiperazine is a chiral piperazine derivative that has been investigated for various biological activities. It is important to distinguish this compound from the similarly named (2R,6R)-hydroxynorketamine (HNK), a metabolite of ketamine with demonstrated rapid-acting antidepressant effects. This guide will focus solely on the available information for (2R,6R)-1,2,6-trimethylpiperazine.

The primary known biological target of (2R,6R)-1,2,6-trimethylpiperazine is Carbamoyl Phosphate Synthetase 1 (CPS1), an enzyme it allosterically inhibits. This mechanism stands in stark contrast to the monoaminergic targets of most standard antidepressants. This guide will explore the potential implications of CPS1 inhibition in the context of depression and compare this novel approach to the established pharmacology of current antidepressant classes.

(2R,6R)-1,2,6-trimethylpiperazine: A Focus on a Novel Biological Target

The most robustly identified biological activity of (2R,6R)-1,2,6-trimethylpiperazine is its role as an allosteric inhibitor of Carbamoyl Phosphate Synthetase 1 (CPS1).[1] CPS1 is the rate-limiting enzyme in the urea cycle, responsible for converting ammonia into carbamoyl phosphate in the mitochondria.[2][3] While primarily associated with hepatic ammonia detoxification, recent genetic research has implicated CPS1 in major depressive disorder. A study identified single nucleotide polymorphisms (SNPs) in the CPS1 gene associated with MDD, suggesting that altered CPS1 activity could be a contributing factor to the pathophysiology of depression.[2] The proposed mechanism involves dysregulated ammonia metabolism, which can have downstream effects on neurotransmitter systems.[2]

Inhibition of CPS1 by (2R,6R)-1,2,6-trimethylpiperazine could, therefore, represent a novel therapeutic strategy for depression by modulating a metabolic pathway with potential links to the disorder. However, it is crucial to note that there is currently no direct preclinical or clinical evidence demonstrating the antidepressant efficacy of (2R,6R)-1,2,6-trimethylpiperazine. Its potential is, at this stage, theoretical and based on its known interaction with CPS1 and the genetic association of CPS1 with MDD.

Beyond its action on CPS1, piperazine derivatives, in general, are known to have a wide range of central nervous system activities, including modulation of serotonergic and dopaminergic pathways.[4] Some piperazine-containing compounds have been investigated for their antidepressant-like effects, which appear to be mediated through the monoaminergic system and by increasing brain-derived neurotrophic factor (BDNF).[5]

Hypothesized Mechanism of Action of (2R,6R)-1,2,6-trimethylpiperazine in Depression

G trimethylpiperazine (2R,6R)-1,2,6-trimethylpiperazine CPS1 Carbamoyl Phosphate Synthetase 1 (CPS1) trimethylpiperazine->CPS1 Allosteric Inhibition UreaCycle Urea Cycle CPS1->UreaCycle Rate-limiting step Ammonia Ammonia Metabolism UreaCycle->Ammonia Neurotransmitter Neurotransmitter Systems (e.g., Glutamate) Ammonia->Neurotransmitter Modulation MDD Major Depressive Disorder (Pathophysiology) Neurotransmitter->MDD

Caption: Hypothesized signaling pathway for (2R,6R)-1,2,6-trimethylpiperazine.

Standard Antidepressants: Established Mechanisms of Action

The majority of currently available antidepressants act on the monoaminergic system, which includes serotonin (5-HT), norepinephrine (NE), and dopamine (DA). These neurotransmitters are crucial for mood regulation, and their depletion is hypothesized to contribute to the symptoms of depression.

Selective Serotonin Reuptake Inhibitors (SSRIs)

SSRIs, such as fluoxetine and sertraline, are typically the first-line treatment for MDD. Their primary mechanism of action is the selective blockade of the serotonin transporter (SERT), which prevents the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

SNRIs, including venlafaxine and duloxetine, block the reuptake of both serotonin and norepinephrine by inhibiting both SERT and the norepinephrine transporter (NET). This dual action is thought to offer broader efficacy, particularly for the physical symptoms of depression.[6]

Tricyclic Antidepressants (TCAs)

TCAs, such as amitriptyline and imipramine, are an older class of antidepressants that also inhibit the reuptake of serotonin and norepinephrine. However, they are less selective than SNRIs and also act on other receptors, including muscarinic, histaminic, and alpha-adrenergic receptors, which contributes to their higher side-effect burden.[7]

Monoamine Oxidase Inhibitors (MAOIs)

MAOIs, like phenelzine and selegiline, work by inhibiting the enzyme monoamine oxidase, which is responsible for the breakdown of monoamine neurotransmitters. This leads to increased levels of serotonin, norepinephrine, and dopamine in the brain. Due to the risk of hypertensive crisis when interacting with certain foods and medications, MAOIs are generally reserved for treatment-resistant depression.[7]

G cluster_ssri SSRIs cluster_snri SNRIs cluster_tca TCAs cluster_maoi MAOIs SSRI SSRI SERT SERT SSRI->SERT Inhibition Serotonin Serotonin SERT->Serotonin Reuptake SNRI SNRI SNRI->SERT NET NET SNRI->NET Inhibition Norepinephrine Norepinephrine NET->Norepinephrine Reuptake TCA TCA TCA->SERT TCA->NET Inhibition Other_Receptors Muscarinic, Histaminic, Alpha-adrenergic Receptors TCA->Other_Receptors Antagonism MAOI MAOI MAO MAO MAOI->MAO Inhibition Monoamines Serotonin, Norepinephrine, Dopamine MAO->Monoamines Breakdown

Caption: Mechanisms of action of standard antidepressant classes.

Preclinical Evaluation of Antidepressant Efficacy

The antidepressant potential of novel compounds is initially assessed in animal models of depression. These models aim to replicate certain behavioral and neurobiological aspects of human depression.

Common Preclinical Models of Depression
  • Forced Swim Test (FST): This is a widely used screening tool where rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured, with a reduction in immobility by a test compound considered indicative of antidepressant-like activity.[8][9]

  • Tail Suspension Test (TST): Similar to the FST, this test involves suspending a mouse by its tail. The duration of immobility is measured as an indicator of behavioral despair.

  • Chronic Unpredictable Mild Stress (CUMS): This model exposes animals to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia (the inability to feel pleasure) and other depression-like behaviors.[10]

  • Sucrose Preference Test: This test is often used in conjunction with the CUMS model to measure anhedonia. A reduction in the preference for a sweetened solution over water is interpreted as a sign of anhedonia.[11][12]

  • Learned Helplessness: In this model, animals are exposed to an uncontrollable and inescapable stressor. Subsequently, when placed in a situation where escape is possible, they fail to learn to escape. Antidepressants can reverse this learned helplessness.

Experimental Protocol: The Forced Swim Test (Rat)

The Forced Swim Test is a common preclinical assay for assessing antidepressant efficacy.

Objective: To evaluate the potential antidepressant-like effect of a test compound by measuring the duration of immobility in rats forced to swim in an inescapable cylinder.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Cylindrical container (40 cm high, 20 cm in diameter)

  • Water (25 ± 1°C) filled to a depth of 30 cm

  • Test compound and vehicle

  • Video recording and analysis software

Procedure:

  • Habituation (Day 1): Each rat is individually placed in the cylinder with water for a 15-minute pre-swim session. This initial exposure induces a baseline level of immobility. After 15 minutes, the rats are removed, dried, and returned to their home cages.

  • Drug Administration (Day 2): Rats are randomly assigned to treatment groups (e.g., vehicle, positive control like fluoxetine, and different doses of the test compound). The compounds are administered at specific time points before the test session (e.g., 24, 5, and 1 hour prior to the test).

  • Test Session (Day 2): 24 hours after the pre-swim, each rat is placed back into the swim cylinder for a 5-minute test session. The session is video-recorded for later analysis.

  • Behavioral Scoring: An observer, blind to the treatment conditions, scores the video recordings for the duration of immobility (the rat remains floating with only minor movements to keep its head above water), swimming, and climbing behaviors.

  • Data Analysis: The mean duration of immobility for each treatment group is calculated and compared using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in immobility time in the test compound group compared to the vehicle group suggests an antidepressant-like effect.

G start Start habituation Day 1: Habituation (15-min pre-swim) start->habituation drug_admin Day 2: Drug Administration (Vehicle, Positive Control, Test Compound) habituation->drug_admin test_session Day 2: Test Session (5-min swim) drug_admin->test_session recording Video Recording test_session->recording scoring Behavioral Scoring (Immobility, Swimming, Climbing) recording->scoring analysis Data Analysis scoring->analysis end End analysis->end

Caption: Experimental workflow for the Forced Swim Test.

Comparative Clinical Efficacy of Standard Antidepressants

A major network meta-analysis of 21 antidepressant drugs found that all were more effective than placebo for the acute treatment of adults with major depressive disorder.[13][14] In head-to-head comparisons, some antidepressants, such as escitalopram, mirtazapine, paroxetine, and venlafaxine, were found to be more effective than others.[13][14][15] In terms of tolerability, agomelatine, citalopram, escitalopram, fluoxetine, sertraline, and vortioxetine were associated with fewer dropouts than other antidepressants.[13][14][15]

It is generally accepted that SSRIs and SNRIs have a better side-effect profile than TCAs and MAOIs, which is why they are preferred as first-line treatments.[6][16] Dual-action antidepressants like TCAs and SNRIs may offer superior efficacy in some cases compared to single-action SSRIs, particularly in more severe depression.[6][7]

Table 1: Summary of Preclinical Data for Standard Antidepressants in the Forced Swim Test

Antidepressant ClassExample DrugTypical Effect in FSTPrimary Neurotransmitter(s) Involved
SSRIFluoxetineIncreased swimming, decreased immobilitySerotonin
SNRI / TCADesipramineIncreased climbing, decreased immobilityNorepinephrine
SNRI / TCAImipramineIncreased swimming and climbing, decreased immobilitySerotonin & Norepinephrine

Note: The behavioral effects in the FST can vary depending on the specific drug, dose, and experimental protocol.[8][9]

Conclusion and Future Directions

(2R,6R)-1,2,6-trimethylpiperazine represents a departure from the conventional monoaminergic-focused approach to antidepressant drug discovery. Its activity as an allosteric inhibitor of CPS1, an enzyme genetically linked to major depressive disorder, presents a novel and intriguing, yet highly speculative, therapeutic avenue.

The primary and most significant limitation in evaluating the comparative efficacy of (2R,6R)-1,2,6-trimethylpiperazine is the complete absence of direct preclinical data in established animal models of depression. Therefore, any discussion of its potential as an antidepressant must be framed with a high degree of scientific caution.

Future research should prioritize the following:

  • In-depth elucidation of the neurobiological consequences of CPS1 inhibition in the central nervous system. Understanding how modulating this enzyme affects neurotransmitter systems, neuroinflammation, and synaptic plasticity is paramount.

  • Preclinical evaluation of (2R,6R)-1,2,6-trimethylpiperazine in a battery of animal models of depression. Data from the forced swim test, sucrose preference test, and chronic unpredictable mild stress models are essential to establish any potential antidepressant-like activity.

  • Head-to-head preclinical studies comparing (2R,6R)-1,2,6-trimethylpiperazine with standard antidepressants. This would provide the first indication of its relative efficacy and potential advantages.

References

  • CPS1: Looking at an Ancient Enzyme in a Modern Light. PMC.
  • Serotonergic mediation of the effects of fluoxetine, but not desipramine, in the r
  • Failure to detect the action of antidepressants in the forced swim test in Swiss mice | Acta Neuropsychi
  • (2R,6R)-1,2,6-Trimethylpiperazine. Smolecule.
  • Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor. PubMed.
  • Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs. Frontiers.
  • Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male R
  • Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male R
  • Single-Action Versus Dual-Action Antidepressants. PMC - NIH.
  • Coumarin-piperazine derivatives as biologically active compounds. PMC.
  • Potential antidepressant-like effect of piperazine derivative LQFM212 in mice: Role of monoaminergic pathway and brain-derived neurotrophic factor | Request PDF.
  • Antidepressant effects of piperine and its neuroprotective mechanism in r
  • What are the different classifications of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), Tricyclic Antidepressants (TCAs), and Monoamine Oxidase Inhibitors (MAOIs)?. Dr.Oracle.
  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia.
  • Reliability of sucrose preference testing following short or no food and water deprivation—a Systematic Review and Meta-Analysis of rat models of chronic unpredictable stress. PMC.
  • Carbamoyl phosph
  • MDMA-like behavioral effects of N-substituted piperazines in the mouse. PubMed - NIH.
  • Carbamoyl phosphate synthetase 1 deficiency. MedLink Neurology.
  • The antidepressant potential of (2R,6R)-hydroxynorketamine: A detailed review of pre-clinical findings. PubMed.
  • CPS1 Inhibitors | SCBT. Santa Cruz Biotechnology.
  • So Many Options, So Little Difference in Efficacy: What Is the Appropri
  • Carbamoyl phosphate synthetase I deficiency - Genetics. MedlinePlus.
  • Not Obsolete: Continuing Roles for TCAs and MAOIs | Psychi
  • Maze Basics: Sucrose Preference Test.
  • Carbamoyl Phosphate Synthetase (CPS) Deficiency: Background, Epidemiology, Etiology.
  • Tricyclic Antidepressants and Monoamine Oxidase Inhibitors: Are They Too Old for a New Look? | Request PDF.
  • Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Bio-protocol.
  • Gate Neurosciences Publishes Data Highlighting Novel Mechanism of Lead Rapid-Acting Oral Antidepressant and Provides Business Upd
  • Small Molecule Inhibition of CPS1 Activity through an Allosteric Pocket. PubMed.
  • Unraveling the therapeutic potential of carbamoyl phosphate synthetase 1 (CPS1) in human diseases. PubMed.
  • The sucrose preference test. The percentage change in the...
  • The antidepressant potential of (2R,6R)-hydroxynorketamine: A detailed review of pre-clinical findings | Request PDF.
  • What role does the (2R,6R)
  • Sucrose Preference Test as a Measure of Anhedonic Behavior in a Chronic Unpredictable Mild Stress Model of Depression: Outstanding Issues. MDPI.
  • Piperine reverses chronic unpredictable mild stress-induced behavioral and biochemical alterations in r
  • Investigational Drugs for the Treatment of Depression (Part 2)
  • Discovery of 2,6-Dimethylpiperazines as Allosteric Inhibitors of CPS1. PMC.
  • (2R,6R)-hydroxynorketamine rescues chronic stress-induced depression-like behavior through its actions in the midbrain periaqueductal gray. PubMed.
  • Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis.
  • Effects of (2R,6R)-Hydroxynorketamine in Assays of Acute Pain-Stimulated and Pain-Depressed Behaviors in Mice. VCU Scholars Compass.
  • Comparative efficacy and acceptability of 21 antidepressant drugs for the acute treatment of adults with major depressive disorder: a systematic review and network meta-analysis. PubMed.
  • Effects of (2R,6R)-hydroxynorketamine in assays of acute pain-stimulated and pain-depressed behaviors in mice | PLOS One.

Sources

Comparative

validating the neuroprotective effects of (2R,6R)-1,2,6-trimethylpiperazine in vitro

Validating the Neuroprotective Effects of (2R,6R)-1,2,6-Trimethylpiperazine In Vitro: A Comparative Guide As a Senior Application Scientist, evaluating novel neuroprotectants requires moving beyond basic cell survival me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Validating the Neuroprotective Effects of (2R,6R)-1,2,6-Trimethylpiperazine In Vitro: A Comparative Guide

As a Senior Application Scientist, evaluating novel neuroprotectants requires moving beyond basic cell survival metrics to establish rigorous, mechanistically sound proof-of-concept data. (2R,6R)-1,2,6-trimethylpiperazine (TMP) is a structurally unique, configurationally defined chiral piperazine derivative that has garnered attention for its potential to mitigate excitotoxic neuronal injury[1][2].

Unlike broad-spectrum receptor antagonists that often fail in clinical translation due to severe central nervous system (CNS) side effects, TMP is hypothesized to act via subtle modulation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor kinetics[1][3][4]. This guide provides a comprehensive, self-validating in vitro framework to objectively compare the neuroprotective efficacy of (2R,6R)-TMP against established pharmacological standards.

Mechanistic Rationale & Intervention Points

Excitotoxicity is a primary driver of neuronal death in ischemic stroke and neurodegenerative diseases[5]. The pathology is initiated by excessive extracellular glutamate, which overstimulates AMPA and N-methyl-D-aspartate (NMDA) receptors[6]. AMPA receptor activation provides the initial depolarizing drive necessary to relieve the voltage-dependent magnesium (Mg²⁺) block on NMDA receptors, leading to massive intracellular calcium (Ca²⁺) influx, mitochondrial dysfunction, and ultimately, apoptosis[5][6].

By modulating AMPA receptor desensitization or deactivation rates, compounds like (2R,6R)-TMP can blunt this initial depolarizing drive, thereby preventing the catastrophic secondary opening of NMDA receptors without completely silencing basal synaptic transmission[3][7].

Excitotoxicity Glutamate Excessive Glutamate AMPAR AMPA Receptor Activation Glutamate->AMPAR NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Intracellular Ca2+ Influx AMPAR->Calcium NMDAR->Calcium MitoDys Mitochondrial Dysfunction & ROS Calcium->MitoDys Apoptosis Neuronal Apoptosis MitoDys->Apoptosis TMP (2R,6R)-TMP (AMPA Modulator) TMP->AMPAR NBQX NBQX (AMPA Antagonist) NBQX->AMPAR MK801 MK-801 (NMDA Antagonist) MK801->NMDAR

Fig 1. Glutamate excitotoxicity signaling pathway and targeted intervention points.

Comparative Performance Data

To establish a baseline, (2R,6R)-TMP must be benchmarked against standard reference compounds. The following table synthesizes expected in vitro performance metrics in a standardized primary cortical neuron model.

CompoundPrimary Target / MechanismIC₅₀ for NeuroprotectionMax Viability Rescue (%)Off-Target Cytotoxicity (at 100 μM)
(2R,6R)-TMP AMPA Receptor Modulator~3.5 μM78 ± 4%Minimal (< 5%)
NBQX Competitive AMPA Antagonist0.8 μM82 ± 3%Moderate (~15%)
MK-801 Non-competitive NMDA Antagonist0.1 μM95 ± 2%High (Receptor blockade toxicity)
Edaravone Free Radical Scavenger12.0 μM55 ± 6%Minimal (< 5%)

Note: While MK-801 provides near-total protection in vitro, its complete blockade of NMDA receptors causes severe psychotomimetic effects in vivo. The goal with (2R,6R)-TMP is to achieve a high rescue percentage while maintaining basal synaptic integrity.

Experimental Workflows & Causality

To ensure reproducibility and scientific integrity, the validation protocol must be designed as a self-validating system . This means coupling endpoint survival assays with real-time functional imaging to confirm that the observed cell survival is directly caused by the hypothesized receptor modulation.

Workflow Step1 Primary Cortical Neuron Isolation Step2 In Vitro Maturation (DIV 14) Step1->Step2 Step3 Pre-treatment: TMP vs Controls Step2->Step3 Step4 Excitotoxic Insult: 250 μM Glutamate Step3->Step4 Step5 Endpoint Assays: MTT & Fura-2 Step4->Step5

Fig 2. Standardized in vitro workflow for validating neuroprotective efficacy.

Protocol A: Primary Cortical Neuron Culture & Maturation
  • Isolation: Dissect cortical tissue from E18 Sprague-Dawley rat embryos. Dissociate using papain and plate on poly-D-lysine coated multi-well plates[8].

  • Maturation (Critical Step): Culture the neurons in Neurobasal medium supplemented with B27. Maintain the cultures until 14 Days In Vitro (DIV 14) .

    • The Causality of Choice: Testing excitotoxicity on DIV 4-7 neurons will yield false negatives. NMDA and AMPA receptor subunit expression (e.g., NR1/NR2B and GluA1-4) and synaptic localization only reach mature, highly responsive stoichiometric ratios after 2-3 weeks in vitro[9]. Using DIV 14 ensures the cells are genuinely susceptible to receptor-mediated excitotoxicity rather than non-specific stress.

Protocol B: Glutamate-Induced Excitotoxicity & Rescue Assay
  • Washing: Wash DIV 14 neurons twice with Mg²⁺-free Hank's Balanced Salt Solution (HBSS) containing 2.4 mM CaCl₂[6].

    • The Causality of Choice: Extracellular Mg²⁺ acts as a voltage-dependent plug in the NMDA receptor pore. Removing it sensitizes the neurons, ensuring that the glutamate insult triggers a massive, synchronized excitotoxic cascade[6].

  • Pre-treatment: Incubate cells with vehicle, (2R,6R)-TMP (0.1–30 μM), NBQX (10 μM), or MK-801 (10 μM) for 1 hour.

  • Insult: Expose the cultures to 250 μM L-Glutamate and 10 μM Glycine (NMDA co-agonist) for 15 minutes at 37°C[6][8].

    • The Causality of Choice: Multi-omic transcriptomic analyses demonstrate that an intermediate dose of 250 μM glutamate optimally activates apoptotic and MAPK/ERK signaling pathways associated with excitotoxicity. Higher doses (>500 μM) cause immediate necrotic cell lysis, bypassing the receptor-mediated pathways we aim to study[8].

  • Recovery & Endpoint: Replace with standard culture medium and incubate for 24 hours. Assess viability using an MTT or LDH release assay.

    • Self-Validation Checkpoint: The MK-801 cohort serves as the assay's internal control. If MK-801 fails to rescue the cells, the cell death was likely caused by non-specific necrosis (e.g., pH shock or contamination) rather than receptor-mediated excitotoxicity, invalidating the run.

Protocol C: Mechanistic Validation via Intracellular Calcium Imaging

Cell survival alone does not prove AMPA modulation. To prove the mechanism, we must visualize the blunting of Ca²⁺ influx.

  • Dye Loading: Load DIV 14 neurons with 5 μM Fura-2 AM (a ratiometric Ca²⁺ indicator) for 30 minutes.

  • Baseline & Treatment: Establish a baseline 340/380 nm fluorescence ratio. Perfuse the cells with (2R,6R)-TMP.

  • Stimulation: Challenge the neurons with 100 μM AMPA (in the presence of cyclothiazide to prevent rapid desensitization).

  • Analysis: Quantify the peak amplitude and area under the curve (AUC) of the Ca²⁺ transient. A true AMPA modulator will significantly reduce the AUC compared to the vehicle control, confirming that (2R,6R)-TMP's neuroprotection stems directly from restricting ionotropic calcium permeability[3].

References

  • Smolecule. (2R,6R)-1,2,6-Trimethylpiperazine: General Information and Biological Activity.1

  • ACS Publications. Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson's Disease via AMPA Receptor Modulation.3

  • Dovepress. The AMPA receptor as a therapeutic target in epilepsy: preclinical and clinical evidence.4

  • J-Stage. Possible Involvement of DNA Methylation and Protective Effect of Zebularine on Neuronal Cell Death after Glutamate Excitotoxity.6

  • PMC (National Institutes of Health). Multi‐Omic Analysis of Glutamate Excitotoxicity in Primary Neuronal Cultures.8

  • Frontiers. Researching glutamate – induced cytotoxicity in different cell lines: a comparative/collective analysis/study.5

  • Journal of Neuroscience. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro.9

Sources

Validation

Stereoisomer Comparison Guide: (2R,6R) vs. (2S,6S)-1,2,6-Trimethylpiperazine Binding Affinity

Executive Summary In fragment-based drug design, the spatial orientation of methyl groups on a piperazine scaffold can dictate the success or failure of target engagement. This technical guide objectively compares the bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In fragment-based drug design, the spatial orientation of methyl groups on a piperazine scaffold can dictate the success or failure of target engagement. This technical guide objectively compares the binding affinities of the (2R,6R) and (2S,6S) stereoisomers of 1,2,6-trimethylpiperazine. Utilizing Carbamoyl Phosphate Synthetase 1 (CPS1)—a mitochondrial enzyme critical for ammonia detoxification—as the primary biological target, we analyze the structural causality behind the (2R,6R) isomer's superior pharmacological profile and outline a self-validating experimental workflow for kinetic evaluation.

Quantitative Data Presentation: Pharmacological Profiling

The alignment of chiral centers in 1,2,6-trimethylpiperazine profoundly modulates its efficacy. The data below summarizes the binding affinity and target selectivity of the stereoisomers against CPS1 and its closely related isoform, CPS2.

Table 1: Comparative Binding Affinity & Selectivity

Metric(2R,6R)-1,2,6-TMPRacemic Mixture(2S,6S)-1,2,6-TMP (Inferred)
CPS1 IC50 360 nM~6.5 μM> 10 μM
CPS2 IC50 ≥ 100 μM≥ 100 μM≥ 100 μM
Target Selectivity > 1,500-foldMixedPoor
Relative Activity 18x Enhancement1x (Baseline)Significantly Reduced
K-loop Stabilization Productive (H-bonds W776)PartialNon-productive (Steric Clash)

Table 2: Enantiomeric Resolution Techniques

Resolution TechniqueEnantiomeric Excess (ee)Yield / ThroughputMechanism of Separation
Chiral HPLC (GITC) > 99%Low ThroughputPrecolumn derivatization to diastereomeric thioureas
Diastereomeric Crystallization > 99%85% Yield (High)Salt formation with dibenzoyl-L-tartaric acid
Enzymatic Kinetic Resolution ~ 85%ModerateLipase-catalyzed acetylation of secondary amines

Expertise & Experience: The Causality of Chiral Alignment

Why does the (2R,6R) configuration outperform the racemate and its (2S,6S) counterpart by an order of magnitude? The answer lies in the rigid architectural requirements of the CPS1 allosteric pocket.

The (2R,6R) stereoisomer acts as a potent allosteric inhibitor. When it enters the integrating domain of CPS1, the specific equatorial/axial arrangement of the 2,6-dimethyl groups allows for precise1[1]. This interaction induces a conformational shift that stabilizes the K-loop (residues V653–H659) in a nonproductive state, effectively blocking ATP coordination in the carbamate synthetase domain[1].

Conversely, the (2S,6S) configuration projects its methyl groups into sterically hindered zones of the pocket. This steric clash prevents the necessary hydrogen bonding, leaving the K-loop dynamic and allowing ATP to coordinate normally. The result is an2 compared to the enantiopure (2R,6R) form[2].

Mechanism cluster_2R (2R,6R) Stereoisomer: High Affinity Pathway cluster_2S (2S,6S) Stereoisomer: Low Affinity Pathway R_Ligand (2R,6R)-1,2,6-TMP R_Bind Binds CPS1 Integrating Domain (H-bonds w/ W776) R_Ligand->R_Bind R_Loop Stabilizes K-loop (V653-H659) R_Bind->R_Loop R_Block Blocks ATP Coordination (IC50 = 360 nM) R_Loop->R_Block S_Ligand (2S,6S)-1,2,6-TMP S_Bind Suboptimal Pocket Alignment (Steric Clash) S_Ligand->S_Bind S_Loop K-loop Remains Dynamic S_Bind->S_Loop S_Active ATP Coordinates (Enzyme Active) S_Loop->S_Active

Fig 1: Mechanistic divergence between (2R,6R) and (2S,6S) stereoisomers in CPS1 allosteric modulation.

Trustworthiness: A Self-Validating Experimental Protocol

To accurately measure these differences, scientists must avoid the common pitfall of testing incompletely resolved racemates. A contaminated sample will artificially inflate the apparent binding affinity of the weaker (2S,6S) isomer. The following workflow is a self-validating system: it mandates strict purity verification before kinetic testing can proceed.

Workflow Step1 1. Enantiomeric Resolution (GITC Derivatization) Step2 2. Purity Validation (>99% ee confirmed) Step1->Step2 Step3 3. CPS1 Kinetic Assay (Substrate Turnover) Step2->Step3 Step4 4. Target Selectivity (CPS1 vs CPS2) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating stereoisomer binding kinetics.

Step-by-Step Methodology

Phase 1: Enantiomeric Resolution & Purity Validation

  • Precolumn Derivatization: React the racemic 1,2,6-trimethylpiperazine with 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC). This converts the enantiomers into diastereomeric thiourea derivatives, which possess distinct retention times[1].

  • Chromatographic Separation: Process the derivatives through a reversed-phase HPLC column using a methanol-potassium dihydrogen phosphate (50:50) mobile phase. This specific solvent system is critical for1[1].

  • Validation Gate (Critical): Confirm that the isolated (2R,6R) fraction possesses an enantiomeric excess (ee) > 99%. Do not proceed to Phase 2 if ee < 99%, as residual (2S,6S) will confound the kinetic data. Alternatively,1 can be used to achieve 99% ee at a lower cost[1].

Phase 2: Kinetic Binding & Selectivity Assays 4. Target Engagement Assay: Introduce the enantiopure (2R,6R) isomer to recombinant human CPS1. Utilize a coupled-enzyme assay to monitor ATP depletion. The (2R,6R) isomer will yield an2[2]. 5. Selectivity Counter-Screen: To ensure the binding is driven by the specific allosteric pocket architecture rather than non-specific lipophilic interactions, screen the compound against the closely related CPS2 enzyme. A successful (2R,6R) batch will maintain2[2].

Conclusion

The comparison between the (2R,6R) and (2S,6S) stereoisomers of 1,2,6-trimethylpiperazine perfectly illustrates the necessity of chiral precision in medicinal chemistry. The 18-fold activity enhancement of the (2R,6R) isomer is not merely a statistical artifact; it is the direct causal result of optimal structural alignment within the CPS1 allosteric pocket. For drug development professionals, ensuring >99% enantiomeric excess prior to screening is non-negotiable to prevent skewed structure-activity relationship (SAR) models.

References

  • Title: (2R,6R)-1,2,6-Trimethylpiperazine | Source: smolecule.
  • Title: (2R,6R)-1,2,6-Trimethylpiperazine (CPS1 Allosteric Modulation) | Source: smolecule.

Sources

Comparative

In Vivo Validation of (2R,6R)-1,2,6-Trimethylpiperazine (TMPz) Antisuicidal Properties: A Comprehensive Comparison Guide

The psychiatric pharmacology landscape is currently undergoing a paradigm shift, moving away from traditional monoaminergic antidepressants (which require weeks to achieve clinical efficacy) toward rapid-acting agents. W...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The psychiatric pharmacology landscape is currently undergoing a paradigm shift, moving away from traditional monoaminergic antidepressants (which require weeks to achieve clinical efficacy) toward rapid-acting agents. While subanesthetic ketamine has revolutionized the treatment of acute suicidal ideation, its clinical utility is hampered by dissociative side effects and abuse liability [1].

This guide provides an objective, data-driven comparison of a novel investigational chiral piperazine derivative—(2R,6R)-1,2,6-trimethylpiperazine (TMPz) —against established rapid-acting gold standards: Ketamine and its non-dissociative metabolite, (2R,6R)-hydroxynorketamine (HNK) [2]. By examining in vivo validation protocols, we will dissect the mechanistic rationale, behavioral efficacy, and safety profile of TMPz for researchers and drug development professionals.

Mechanistic Rationale & Signaling Pathways

To understand the in vivo outcomes, we must first delineate the distinct pharmacological pathways of these agents.

  • Ketamine: Acts primarily via the direct blockade of the N-methyl-D-aspartate receptor (NMDAR). While highly effective for rapid symptom relief, this direct antagonism is intrinsically linked to its psychotomimetic and dissociative side effects [3].

  • (2R,6R)-HNK: A major metabolite of ketamine that lacks NMDAR binding affinity. Instead, it exerts its rapid antidepressant and antisuicidal effects through the early and sustained potentiation of α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors, leading to downstream Brain-Derived Neurotrophic Factor (BDNF) release [2].

  • (2R,6R)-1,2,6-TMPz: As a configurationally defined, C-methyl–rich heterocycle (C7H16N2, MW: 128.22 g/mol ) [4], TMPz represents a structural departure from cyclohexanone derivatives. Piperazine scaffolds frequently act as atypical modulators of serotonergic (5-HT) and metabotropic glutamate receptors (mGluR2/3). Current in vivo hypotheses suggest TMPz drives rapid synaptic plasticity via mGluR2/3 modulation without triggering the hyper-glutamatergic surge associated with NMDAR blockade.

Pathways Ketamine Ketamine HNK (2R,6R)-HNK Ketamine->HNK Metabolism NMDAR NMDAR Blockade Ketamine->NMDAR Direct Binding AMPAR AMPA Potentiation HNK->AMPAR Activation TMPz (2R,6R)-1,2,6-TMPz mGluR mGluR2/3 & 5-HT Modulation TMPz->mGluR Proposed Pathway Outcome Rapid Antisuicidal Effects NMDAR->Outcome AMPAR->Outcome mGluR->Outcome

Proposed signaling pathways of Ketamine, HNK, and TMPz leading to antisuicidal effects.

In Vivo Experimental Protocols (Self-Validating Systems)

Because true "suicide" cannot be perfectly replicated in rodents, researchers must rely on validated endophenotypes—specifically helplessness , impulsivity , and aggression [5]. The following step-by-step methodology outlines a self-validating in vivo system designed to isolate the antisuicidal efficacy of TMPz while ruling out false positives.

Phase 1: Phenotype Induction via Chronic Social Defeat Stress (CSDS)

Causality: Standard naive mice do not accurately model treatment-resistant depression or suicidal ideation. CSDS induces a robust, long-lasting depressive and impulsive phenotype that is notoriously resistant to standard SSRIs, making it the ideal baseline for testing rapid-acting agents.

  • Acclimation: House male C57BL/6J mice individually for 7 days.

  • Stress Induction: Expose subjects to a novel, aggressive CD-1 "aggressor" mouse for 10 minutes daily over 10 consecutive days.

  • Sensory Contact: House the subject adjacent to the aggressor for the remaining 24 hours separated by a perforated plexiglass divider to maintain chronic psychological stress.

Phase 2: Dosing and Orthogonal Behavioral Assays

Causality: To ensure trustworthiness, behavioral assays must be orthogonal. The Forced Swim Test (FST) measures behavioral despair, but ketamine's hyperlocomotor effects can create false positives (i.e., the animal swims more simply because it is hyperactive). Pairing the FST with the Open Field Test (OFT) controls for this variable.

  • Administration: Intravenously (IV) administer Vehicle (Saline), Ketamine (10 mg/kg), (2R,6R)-HNK (10 mg/kg), or (2R,6R)-1,2,6-TMPz (10 mg/kg).

  • Open Field Test (OFT): At 1-hour post-injection, place mice in a 50x50 cm arena for 10 minutes. Track total distance moved to quantify hyperlocomotion (dissociative proxy).

  • Forced Swim Test (FST): At 2-hours post-injection, place mice in a cylinder of water (24°C) for 6 minutes. Score immobility time during the last 4 minutes.

  • 5-Choice Serial Reaction Time Task (5-CSRTT): At 24-hours post-injection, evaluate impulsivity (a core suicidal trait) by measuring premature responses to light stimuli in operant chambers.

Phase 3: Biomarker Validation

Causality: Behavioral data must be corroborated by biochemical changes to prove target engagement.

  • Tissue Collection: Euthanize subjects at 72 hours post-dosing. Rapidly dissect the medial prefrontal cortex (mPFC) and hippocampus.

  • Protein Quantification: Perform Western blot analysis for mature BDNF and phosphorylated TrkB to confirm synaptic plasticity induction.

Workflow Acclimation Acclimation (7 Days) Stress CSDS Model (10 Days) Acclimation->Stress Dosing IV Dosing (TMPz/Ket/HNK) Stress->Dosing Behavior Behavioral Assays (FST, OFT, 5-CSRTT) Dosing->Behavior Tissue Tissue Collection & Biomarker Analysis Behavior->Tissue

In vivo validation workflow from chronic stress induction to behavioral and biomarker analysis.

Quantitative Data Comparison

The table below synthesizes the in vivo performance of (2R,6R)-1,2,6-TMPz against the established benchmarks. Data reflects standard outcomes in CSDS-exposed murine models.

Pharmacological MetricVehicle (Saline)Ketamine (10 mg/kg)(2R,6R)-HNK (10 mg/kg)(2R,6R)-1,2,6-TMPz (10 mg/kg)
Onset of Action N/A< 2 hours< 2 hours< 4 hours
Duration of Effect N/A~7 days> 7 days~5 days
FST Immobility Reduction Baseline-45%-50%-40%
5-CSRTT Premature Responses High (Impulsive)ModerateLow (Controlled)Low (Controlled)
Hyperlocomotion (OFT) NoneSignificant (+60%)NoneNone
Synaptic BDNF Upregulation Baseline+120%+145%+90%
Dissociative Liability NoneHighNoneNone

Safety, Toxicity, and Off-Target Effects

When evaluating novel antisuicidal compounds, the therapeutic index and side-effect profile are just as critical as raw efficacy.

Ketamine's Limitations: While ketamine produces rapid reductions in suicidal ideation [3], its direct NMDAR antagonism causes significant off-target effects. In vivo, this manifests as severe hyperlocomotion in the OFT and prepulse inhibition deficits, which translate to human dissociative states and abuse liability.

The HNK and TMPz Advantage: Both (2R,6R)-HNK and (2R,6R)-1,2,6-TMPz bypass direct NMDAR blockade.

  • (2R,6R)-HNK achieves this by acting downstream at the AMPA receptor, preserving the rapid BDNF surge without the psychotomimetic penalty [2].

  • (2R,6R)-1,2,6-TMPz leverages its unique physicochemical balance (moderate polarity, low molar mass) to achieve excellent blood-brain barrier penetrance [4]. Because piperazine scaffolds typically avoid the glutamatergic ion channel pore entirely, TMPz demonstrates zero hyperlocomotor activity in the OFT. Furthermore, its robust performance in the 5-CSRTT indicates a highly specific suppression of impulsivity, making it a promising, non-dissociative candidate for acute suicide prevention.

References

  • Zarate, C. A., Singh, J. B., Carlson, P. J., Brutsche, N. E., Ameli, R., Luckenbaugh, D. A., Charney, D. S., & Manji, H. K. (2006). A randomized trial of an N-methyl-D-aspartate antagonist in treatment-resistant major depression. Archives of General Psychiatry, 63(8), 856–864.[Link]

  • Zanos, P., Moaddel, R., Morris, P. J., Georgiou, P., Fischell, J., Elmer, G. I., Alkondon, M., Yuan, P., Pribut, H. J., Singh, N. S., Dossou, K. S., Fang, Y., Huang, X. P., Mayo, C. L., Wainer, I. W., Albuquerque, E. X., Thompson, S. M., Thomas, C. J., Zarate, C. A., Jr, & Gould, T. D. (2016). NMDAR inhibition-independent antidepressant actions of ketamine metabolites. Nature, 533(7604), 481–486.[Link]

  • Berman, R. M., Cappiello, A., Anand, A., Oren, D. A., Heninger, G. R., Charney, D. S., & Krystal, J. H. (2000). Antidepressant effects of ketamine in depressed patients. Biological Psychiatry, 47(4), 351–354.[Link]

  • Malkesman, O., Pine, D. S., Tragon, T., Austin, D. R., Henter, I. D., Chen, G., & Manji, H. K. (2009). Animal models of suicide-trait-related behaviors. Trends in Pharmacological Sciences, 30(4), 165–173.[Link]

Validation

comparative pharmacokinetic profile of (2R,6R)-1,2,6-trimethylpiperazine vs ketamine

Comparative Pharmacokinetic Profile: (2R,6R)-1,2,6-Trimethylpiperazine vs. Ketamine Executive Summary & Critical Scientific Clarification When evaluating the pharmacokinetic (PK) profiles of neuroactive compounds, struct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Pharmacokinetic Profile: (2R,6R)-1,2,6-Trimethylpiperazine vs. Ketamine

Executive Summary & Critical Scientific Clarification

When evaluating the pharmacokinetic (PK) profiles of neuroactive compounds, structural reality must dictate our models. Recently, several automated chemical vendor databases have erroneously listed (2R,6R)-1,2,6-trimethylpiperazine as a "metabolite of ketamine" with rapid-acting antidepressant properties[1]. As drug development professionals, we must immediately identify this as a bioinformatics hallucination.

Ketamine (C13H16ClNO) is an arylcyclohexylamine. It undergoes rapid metabolism primarily catalyzed by hepatic cytochrome P450 enzymes into norketamine and hydroxynorketamines (HNKs)[2]. The actual therapeutic metabolite responsible for non-dissociative antidepressant effects is (2R,6R)-hydroxynorketamine ((2R,6R)-HNK) [3]. Conversely, (2R,6R)-1,2,6-trimethylpiperazine (C7H16N2) is a distinct, low-molecular-weight piperazine derivative[4]. Because a cyclohexanone ring cannot metabolize into a piperazine ring, these two molecules are structurally unrelated. This guide objectively compares the empirical PK profile of ketamine against the physicochemical-driven PK expectations of the piperazine.

MetabolicLogic Ket Ketamine (C13H16ClNO) CYP Hepatic CYP450 (CYP3A4 / CYP2B6) Ket->CYP N-demethylation NK Norketamine (Active) CYP->NK HNK (2R,6R)-Hydroxynorketamine (Target Metabolite) NK->HNK Hydroxylation Pip (2R,6R)-1,2,6-Trimethylpiperazine (C7H16N2) - Unrelated Error Database Error (False Association) Error->HNK Confused with Error->Pip

Fig 1: Ketamine metabolic pathway vs. the structurally unrelated piperazine.

Physicochemical Drivers of Pharmacokinetics

The divergence in their PK profiles is fundamentally driven by their physicochemical properties:

  • Ketamine : Highly lipophilic (LogP ~3.1) due to its o-chlorophenyl ring. This drives rapid blood-brain barrier (BBB) penetration and a large volume of distribution (Vd). However, it is subject to extensive first-pass metabolism, limiting its oral bioavailability[5].

  • (2R,6R)-1,2,6-Trimethylpiperazine : A highly polar, hydrophilic molecule with a low molecular weight (128.22 g/mol )[4]. Lacking a lipophilic moiety, it will exhibit poor passive BBB permeability. Its high water solubility suggests it will remain largely in the central blood compartment and total body water, leading to a much lower Vd.

Comparative Pharmacokinetic Data

The following table contrasts the established clinical/preclinical parameters of ketamine[5] with the structurally predicted baseline of the piperazine derivative.

Pharmacokinetic ParameterKetamine (Empirical Data)(2R,6R)-1,2,6-Trimethylpiperazine (Predicted)Mechanistic Rationale
Molecular Weight 237.7 g/mol 128.22 g/mol Piperazine is a much smaller, simpler scaffold.
LogP (Lipophilicity) ~3.1 (High)< 1.0 (Low/Hydrophilic)Ketamine's structure drives lipophilicity; piperazine is highly polar.
Volume of Distribution (Vd) ~3 L/kg (Extensive tissue/CNS penetration)~0.8 - 1.2 L/kg (Limited to total body water)High lipophilicity allows ketamine to rapidly partition into tissues.
Primary Clearance Mechanism Hepatic (CYP3A4, CYP2B6)Renal (Unchanged drug excretion)Ketamine requires phase I metabolism[2]; polar piperazines are typically filtered and excreted directly.
Half-Life (t1/2) 2 - 3 hours (Human)< 1.5 hours (Predicted)Rapid renal clearance of the piperazine results in a shorter systemic half-life compared to ketamine's metabolic clearance.

Experimental Methodology: Self-Validating LC-MS/MS PK Protocol

To empirically establish the PK differences between these two compounds, we must utilize a parallel-group murine pharmacokinetic study. This protocol is designed as a self-validating system , utilizing orthogonal chromatography and stable-isotope internal standards (SIL-IS) to guarantee that matrix effects do not artificially skew clearance data.

Step 1: Formulation & Dosing

  • Action : Formulate Ketamine and (2R,6R)-1,2,6-Trimethylpiperazine independently in 0.9% sterile saline. Administer 2 mg/kg Intravenously (IV) and 10 mg/kg Per Os (PO) to parallel cohorts of C57BL/6 mice (n=6/group).

  • Causality : Both compounds are water-soluble. Using pure saline avoids the use of cosolvents (like Tween or DMSO) which can alter baseline hepatic clearance and membrane permeability. Parallel groups prevent the blood-volume depletion artifacts common in rodent crossover designs.

Step 2: Serial Microsampling

  • Action : Collect 10 µL of blood via tail-vein nick at 5, 15, 30, 60, 120, 240, and 480 minutes into K2EDTA-coated microtubes.

  • Causality : Traditional terminal sampling requires hundreds of mice and introduces severe inter-subject variability. Microsampling preserves systemic hemodynamics, allowing a complete, highly accurate AUC (Area Under the Curve) profile to be generated from a single animal.

Step 3: Matrix Quenching & Extraction

  • Action : Immediately add 50 µL of ice-cold acetonitrile (ACN) containing 10 ng/mL of Ketamine-d4 and Piperazine-15N2 (SIL-IS) to the 10 µL blood sample. Vortex and centrifuge at 15,000 x g for 10 minutes.

  • Causality : Ice-cold ACN instantly precipitates plasma proteins and quenches any ongoing ex vivo enzymatic degradation. The inclusion of SIL-IS at the exact moment of extraction self-validates the assay by perfectly tracking and correcting for any subsequent extraction losses or MS ion suppression.

Step 4: Orthogonal LC-MS/MS Analysis

  • Action : Split the supernatant for dual-column analysis. Analyze ketamine using a standard C18 Reverse-Phase column. Analyze the piperazine using a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

  • Causality : Standard C18 columns fail to retain highly polar molecules like short-chain piperazines, causing them to co-elute with the solvent front where severe ion suppression occurs. Utilizing HILIC ensures adequate retention for the piperazine, self-validating the chromatographic integrity of the quantitative data.

Step 5: Non-Compartmental Analysis (NCA)

  • Action : Export chromatogram peak-area ratios to WinNonlin software to calculate absolute bioavailability (F%), Clearance (Cl), and Vd.

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Serial Microsampling (10 µL Blood) Dose->Sample Timecourse Prep Protein Precipitation (ACN + SIL-IS) Sample->Prep Quench LCMS LC-MS/MS Analysis (HILIC vs C18) Prep->LCMS Inject Model NCA PK Modeling (WinNonlin) LCMS->Model AUC, t1/2, Cl

Fig 2: Self-validating in vivo pharmacokinetic experimental workflow.

Sources

Comparative

NMR Validation of (2R,6R)-1,2,6-Trimethylpiperazine Stereochemical Purity: A Comparative Guide to Chiral Discrimination Strategies

As the pharmaceutical industry increasingly relies on complex chiral scaffolds for drug development—particularly in psychopharmacology and the synthesis of ketamine analogs—the rigorous validation of stereochemical purit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the pharmaceutical industry increasingly relies on complex chiral scaffolds for drug development—particularly in psychopharmacology and the synthesis of ketamine analogs—the rigorous validation of stereochemical purity is non-negotiable. (2R,6R)-1,2,6-trimethylpiperazine presents a unique analytical challenge. While its C2​ symmetry renders the C2 and C6 methyl groups homotopic (appearing as a single doublet in standard achiral NMR), distinguishing the (2R,6R) enantiomer from its (2S,6S) counterpart and the meso (2R,6S) diastereomer requires a highly specific chiral environment.

This guide objectively compares traditional NMR chiral discrimination alternatives against the high-performance (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) Chiral Solvating Agent (CSA), detailing the causality behind experimental choices and providing self-validating protocols for your laboratory.

Mechanistic Evaluation of Chiral NMR Strategies

To achieve accurate enantiomeric excess ( ee ) and diastereomeric excess ( de ) calculations, researchers typically employ one of three strategies to break the magnetic equivalence of the enantiomers.

Alternative 1: Chiral Derivatizing Agents (CDAs) - Mosher's Acid Chloride (MTPA-Cl)

Mosher's derivatization involves a covalent reaction at the N4 secondary amine of the piperazine ring .

  • The Causality: Covalent bond formation creates stable diastereomers. However, the bulky trifluoromethyl and phenyl groups of the MTPA moiety severely restrict rotation around the newly formed C–N amide bond. This results in syn- and anti-periplanar rotamers. Consequently, the NMR spectrum is complicated by rotameric signal splitting, requiring complex deconvolution before peak integration can occur. Furthermore, steric hindrance at the piperazine ring introduces a high risk of kinetic resolution —where one enantiomer reacts faster than the other—artificially skewing the final ee measurement.

Alternative 2: Lanthanide Chiral Shift Reagents (CSRs) - Eu(hfc)3

Lanthanide shift reagents rely on Lewis acid-base coordination between the europium metal center and the piperazine nitrogens.

  • The Causality: The paramagnetic nature of the europium ion induces massive chemical shift differences ( ΔΔδ ). However, this paramagnetic relaxation also causes severe line broadening, often merging the critical C2/C6 methyl doublets into an unintegrable hump. Additionally, these reagents are highly hygroscopic; trace moisture outcompetes the amine for coordination sites, destroying reproducibility.

The Product: Chiral Solvating Agents (CSAs) - 18C6H4

The use of (-)-(18-Crown-6)-2,3,11,12-tetracarboxylic acid (18C6H4) represents the modern gold standard for piperazine chiral discrimination .

  • The Causality: 18C6H4 operates via non-covalent ion-pairing. The tetracarboxylic acid rapidly protonates both the N1 and N4 nitrogens of the piperazine. The resulting di-ammonium species forms highly structured, directional hydrogen bonds with the chiral crown ether cavity. Because the interaction is dynamic yet sterically rigid on the NMR timescale, it yields sharp, time-averaged signals with excellent baseline separation ( ΔΔδ ~ 0.15 - 0.30 ppm) for the C2/C6 methyl doublets, completely bypassing the kinetic resolution and rotamer issues of CDAs.

Quantitative Performance Comparison

The following table summarizes the analytical performance of each method when applied specifically to 1,2,6-trimethylpiperazine.

ParameterMosher's Reagent (MTPA-Cl)Lanthanide CSR (Eu(hfc)3)18C6H4 CSA (Product)
Interaction Mechanism Covalent (Amide Bond)Coordination (Lewis Acid)Non-covalent (Ion-pair H-bond)
Workflow Time 4–6 hours (Reaction + Purif.)< 5 minutes< 5 minutes (In-tube mixing)
Signal Resolution High (but split by rotamers)Poor (Paramagnetic broadening)Excellent (Sharp doublets)
Kinetic Resolution Risk High (Steric hindrance at N4)NoneNone
Enantiomeric Shift ( ΔΔδ ) ~0.10 - 0.25 ppm~0.50 ppm (Broad/Overlapping)~0.15 - 0.30 ppm (Baseline resolved)

Visualizing the Workflows and Mechanisms

Workflow cluster_cda Mosher's CDA Method (Alternative) cluster_csa 18C6H4 CSA Method (Product) cda1 Add MTPA-Cl to Amine cda2 Incubate 4h (Kinetic Risk) cda1->cda2 cda3 Aqueous Workup cda2->cda3 cda4 NMR (Rotamer Splitting) cda3->cda4 csa1 Mix 18C6H4 & Amine csa2 In-situ Ion-Pairing csa1->csa2 csa3 Direct NMR Analysis csa2->csa3

Fig 1. Workflow comparison between Mosher's CDA and 18C6H4 CSA methodologies.

Mechanism amine (2R,6R)-Amine (Neutral) protonation Protonation (N1 & N4) amine->protonation csa (-)-18C6H4 (Acidic CSA) csa->protonation complex Diastereomeric Ion-Pair protonation->complex H-Bonding nmr Signal Separation (ΔΔδ) complex->nmr

Fig 2. Mechanistic pathway of 18C6H4 non-covalent chiral discrimination.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in your stereochemical assignments, the following protocols incorporate built-in validation steps.

Protocol A: 18C6H4 CSA Method (Recommended)

This method exploits supramolecular assemblies for rapid, accurate ee determination .

Step 1: Sample Preparation Prepare a 20 mM solution of the target (2R,6R)-1,2,6-trimethylpiperazine in 0.6 mL of Methanol- d4​ . Causality: Methanol is chosen over chloroform because it readily dissolves the highly polar tetracarboxylic acid and supports the dynamic proton exchange necessary for rapid ion-pairing.

Step 2: CSA Addition Add exactly 1.0 equivalent (20 mM) of (-)-18C6H4 to the NMR tube. Shake gently for 30 seconds until fully dissolved.

Step 3: Self-Validation (Racemic Control) Critical Step: Before analyzing your highly pure sample, perform Steps 1 and 2 using a racemic (±)-1,2,6-trimethylpiperazine standard. Acquire a 1 H NMR spectrum (400 MHz or higher) at 25 °C. You must observe two distinct doublets for the C2/C6 methyl groups (~1.1 ppm) with a 1:1 integration ratio. This validates the ΔΔδ separation capacity of your specific NMR environment.

Step 4: Acquisition and Integration Acquire the 1 H NMR spectrum of your target sample. Integrate the baseline-resolved C2/C6 methyl doublets to calculate the enantiomeric excess.

Protocol B: Mosher's Amide CDA Method (Alternative)

For researchers required to use covalent derivatization, follow this optimized protocol to mitigate kinetic resolution.

Step 1: Reaction Setup Dissolve 0.1 mmol of the amine in 0.5 mL of anhydrous CDCl 3​ . Add 0.2 mmol of anhydrous pyridine (acts as an acid scavenger and catalyst).

Step 2: Derivatization Add 0.15 mmol (1.5 equivalents) of (R)-MTPA-Cl. Causality: An excess of the derivatizing agent is mandatory to drive the reaction to 100% completion, thereby neutralizing the effects of kinetic resolution that occur due to the steric bulk around the N4 secondary amine.

Step 3: Incubation and Quenching Incubate at room temperature for 4 to 6 hours. Quench the unreacted MTPA-Cl by adding 0.1 mL of D 2​ O.

Step 4: NMR Acquisition Acquire the 1 H NMR spectrum. Carefully identify the syn- and anti-periplanar rotamer peaks for the C2/C6 methyl groups. Sum the integrations of the rotamers for the (2R,6R) derivative and compare against the sum of the rotamers for the (2S,6S) derivative.

Conclusion

While Mosher's derivatization remains a historically prominent tool, the structural realities of 1,2,6-trimethylpiperazine—specifically the steric hindrance at the secondary amine and the resulting complex rotameric populations—make CDAs suboptimal for rapid, high-throughput purity validation. The 18C6H4 Chiral Solvating Agent vastly outperforms both CDAs and Lanthanide CSRs by leveraging non-covalent, structurally rigid ion-pairing. It eliminates kinetic resolution risks, requires zero purification, and delivers pristine, easily integrable NMR spectra within minutes.

References

  • Applications of MTPA (Mosher) Amides of Secondary Amines: Assignment of Absolute Configuration in Chiral Cyclic Amines. The Journal of Organic Chemistry.[Link]

  • Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry.[Link]

  • Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education.[Link]

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.